molecular formula C26H29N3O3 B15587887 (S)-Zavondemstat

(S)-Zavondemstat

Numéro de catalogue: B15587887
Poids moléculaire: 431.5 g/mol
Clé InChI: NDVITLLKZQXKGU-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-Zavondemstat is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H29N3O3

Poids moléculaire

431.5 g/mol

Nom IUPAC

3-[[(4S)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m1/s1

Clé InChI

NDVITLLKZQXKGU-LJQANCHMSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of (S)-Zavondemstat: A Novel Epigenetic Modulator Targeting KDM4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Zavondemstat, the pharmacologically active S-enantiomer of Zavondemstat (B10856581) (also known as TACH101), is a potent and selective small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes. KDM4 dysregulation is implicated in the pathogenesis of various cancers through its role in epigenetic regulation, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental protocols for key assays and a proposed enantioselective synthetic route are presented to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction: The Rise of Epigenetic Therapies

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers of cancer initiation and progression. Histone lysine demethylases (KDMs) are critical regulators of the epigenetic landscape, and their aberrant activity is linked to various malignancies. The KDM4 family (KDM4A-D) of Jumonji C (JmjC) domain-containing histone demethylases specifically removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), leading to changes in chromatin structure and gene transcription. Overexpression of KDM4 has been associated with poor prognosis in several cancers, highlighting its potential as a therapeutic target[1][2][3][4].

Zavondemstat (TACH101) emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the KDM4 family. Its S-enantiomer, this compound, was subsequently identified as the active stereoisomer. This document details the scientific journey of this compound from its conceptualization to its evaluation as a potential anti-cancer agent.

Discovery of this compound

The development of Zavondemstat originated from the pioneering work on epigenetic drug discovery at Celgene Quanticel Research, which was later acquired. Tachyon Therapeutics, Inc. subsequently advanced the clinical development of Zavondemstat (TACH101)[1][4]. The discovery process was rooted in a fragment-based drug design approach targeting the active site of KDM4 enzymes[5].

Initial screening of fragment libraries identified a 3-(methylamino)isonicotinic acid scaffold as a starting point that could chelate the catalytic iron within the KDM4 active site. Structure-based drug design and medicinal chemistry optimization led to the development of more potent inhibitors. It was discovered that the introduction of a chiral center significantly impacted the inhibitory activity, with one enantiomer being substantially more potent than the other[5]. This ultimately led to the identification of this compound as the eutomer.

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Figure 2: Proposed synthetic workflow for this compound.

Mechanism of Action: KDM4 Inhibition

This compound functions as a reversible and competitive inhibitor with respect to the co-factor α-ketoglutarate (α-KG) for all KDM4 isoforms (A-D)[2][6][7]. By binding to the active site of KDM4 enzymes, it prevents the demethylation of H3K9me3 and H3K36me3. The accumulation of these repressive histone marks leads to the silencing of oncogenes and tumor suppressor gene activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells[8][9].

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Figure 4: TR-FRET assay workflow.
In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human cancer cell line (e.g., KYSE-150)

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells mixed with Matrigel into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control orally, once daily.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition.

Conclusion

This compound is a promising, first-in-class, selective inhibitor of the KDM4 family of histone demethylases with demonstrated preclinical and early clinical activity. Its mechanism of action, targeting a key epigenetic regulator, offers a novel therapeutic strategy for a range of cancers. The favorable pharmacokinetic and safety profile observed to date supports its continued clinical development. Further investigation into its efficacy in specific cancer subtypes, potentially guided by predictive biomarkers, will be crucial in realizing its full therapeutic potential. This technical guide provides a foundational resource for researchers and clinicians interested in the ongoing development of this novel epigenetic modulator.

References

(S)-Zavondemstat: A Potent Pan-KDM4 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1][2] As a pan-inhibitor of KDM4 isoforms A, B, C, and D, this compound represents a promising epigenetic therapeutic agent for a range of cancers.[1][3] Its mechanism of action involves competing with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), leading to the inhibition of histone demethylation and subsequent alterations in gene expression that can suppress tumor growth.[2][4] Preclinical and clinical studies have demonstrated its anti-proliferative activity across numerous cancer cell lines and in vivo models, with a favorable safety profile in early clinical trials.[1][2]

Mechanism of Action

This compound functions as a reversible and potent inhibitor of the catalytic activity of KDM4 histone demethylases.[4] The KDM4 family of enzymes, which includes KDM4A, KDM4B, KDM4C, and KDM4D, are 2-oxoglutarate and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1][5] Dysregulation of KDM4 activity is implicated in various cancers, where it contributes to oncogenesis by altering chromatin structure and gene expression, thereby promoting cell proliferation, survival, and metastasis.[2][6] this compound selectively targets the KDM4 isoforms, leading to an increase in the global levels of H3K9me3 and H3K36me3, which are generally associated with transcriptional repression and activation, respectively.[1][5] This modulation of the epigenetic landscape can reactivate tumor suppressor genes and inhibit the expression of oncogenes, ultimately leading to anti-tumor effects.[7][8]

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined in various cancer types, highlighting its broad applicability.

Cell LineCancer TypeIC50 (µM)
KYSE-150Esophageal Squamous Cell Carcinoma0.0027
OCI-LY19Diffuse Large B-cell Lymphoma0.037
HT-29Colorectal CancerNot explicitly stated, but induced apoptosis with EC50 of 0.033-0.092 µM
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but induced apoptosis with EC50 of 0.033-0.092 µM
SU60Colorectal Cancer (PDX model)Dose-dependent tumor growth inhibition
COH70Triple-Negative Breast Cancer (PDX model)Dose-dependent tumor growth inhibition
GXA-3036Gastric Cancer (PDX model)Dose-dependent tumor growth inhibition
IMR-90Normal Human Fibroblast> 1.0

Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data sourced from a study on TACH101, the racemic mixture of which this compound is the active enantiomer.[1]

Preclinical In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in several patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)
SU60 PDXColorectal Cancer10 mg/kg, QD x 7/week48
SU60 PDXColorectal Cancer20 mg/kg, QD x 7/week71
COH70 PDXTriple-Negative Breast CancerDose-dependentSignificant inhibition
GXA-3036 PDXGastric CancerDose-dependentSignificant inhibition
KYSE-150 CDXEsophageal Squamous Cell CarcinomaDose-dependentSignificant inhibition
OCI-LY19 CDXDiffuse Large B-cell LymphomaDose-dependentSignificant inhibition

Table 2: In vivo efficacy of this compound in xenograft models. [1]

Phase 1 Clinical Trial Summary

A first-in-human, Phase 1 dose-escalation study of zavondemstat (B10856581) was conducted in patients with heavily pre-treated advanced/metastatic cancers.[2][9]

ParameterDetails
Patient Population 30 patients with advanced metastatic cancers, most frequently colorectal, prostate, and pancreatic cancers.[2]
Dosing Schedule Oral administration on a weekly schedule in 28-day cycles, with exploration of intermittent and continuous dosing.[2][9]
Safety Profile Well-tolerated with most common treatment-related adverse events (TRAEs) being Grade 1 or 2 diarrhea, fatigue, decreased appetite, nausea, and hyponatremia. No serious TRAEs or dose-limiting toxicities were reported.[2][9]
Pharmacokinetics Dose-proportional exposure with a half-life of approximately 1.5 hours. No to minimal drug accumulation was observed.[2][10]
Preliminary Efficacy Of 23 response-evaluable patients, 10 (44%) achieved stable disease (SD). Two patients (9%) had SD for ≥ 6 months.[2][9]

Table 3: Summary of the Phase 1 clinical trial of zavondemstat.

Signaling Pathways and Experimental Workflows

KDM4-Mediated Oncogenic Signaling

KDM4 enzymes are implicated in several key oncogenic signaling pathways. Their inhibition by this compound can disrupt these pathways, leading to anti-cancer effects.

KDM4_Signaling cluster_upstream Upstream Regulation cluster_kdm4 KDM4 Activity cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Hypoxia Hypoxia (HIF-1α) KDM4 KDM4 (A, B, C, D) Hypoxia->KDM4 Hormones Hormones (AR, ER) Hormones->KDM4 H3K9me3 H3K9me3 Demethylation KDM4->H3K9me3 H3K36me3 H3K36me3 Demethylation KDM4->H3K36me3 GeneExpression Altered Gene Expression H3K9me3->GeneExpression H3K36me3->GeneExpression cMyc c-Myc Upregulation GeneExpression->cMyc AR_ER_activity AR/ER Activity Enhancement GeneExpression->AR_ER_activity Metastasis Metastasis GeneExpression->Metastasis CellCycle Cell Cycle Progression cMyc->CellCycle AR_ER_activity->CellCycle Apoptosis Apoptosis Evasion CellCycle->Apoptosis Zavondemstat This compound Zavondemstat->KDM4 Cell_Viability_Workflow start Seed cancer cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze Western_Blot_Workflow start Treat cells with this compound extract Histone extraction from cell lysates start->extract quantify Protein quantification (BCA assay) extract->quantify separate SDS-PAGE quantify->separate transfer Transfer to PVDF membrane separate->transfer block Block with 5% BSA transfer->block incubate_primary Incubate with primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-H3) block->incubate_primary incubate_secondary Incubate with HRP-conjugated secondary antibody incubate_primary->incubate_secondary detect Detect with ECL substrate incubate_secondary->detect analyze Image and quantify band intensity detect->analyze

References

(S)-Zavondemstat: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally available, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] As a pan-inhibitor, it demonstrates potent and selective activity against multiple KDM4 isoforms, which are epigenetic regulators implicated in tumorigenesis.[1] Dysregulation of KDM4 enzymes (isoforms A, B, C, and D) has been linked to various cancers, where they contribute to oncogenesis and resistance pathways by modulating gene transcription.[3] This technical guide provides an in-depth overview of the target protein interactions of this compound, including quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the KDM4 family of histone demethylases. It selectively and potently targets KDM4 isoforms A, B, C, and D by competing with the endogenous cofactor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzymes.[4] This competitive inhibition prevents the demethylation of histone substrates, leading to alterations in gene expression and subsequent anti-tumor effects.

Quantitative Analysis of Target Protein Interactions

The inhibitory activity of this compound has been quantified against various histone demethylase enzymes. The following tables summarize the available data on its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against KDM4 Isoforms

Target IsoformIC50 (µM)Assay Conditions
KDM4A≤ 0.080Pre-incubation for 60 minutes
KDM4B≤ 0.080Pre-incubation for 60 minutes
KDM4C≤ 0.080Pre-incubation for 60 minutes
KDM4D≤ 0.080Pre-incubation for 60 minutes

Table 2: In Vitro Inhibitory Activity of this compound against KDM5 Family Members

Target Family MemberIC50 (µM)Assay Conditions
KDM5 Family0.14 - 0.40No pre-incubation

Table 3: Cellular Activity of this compound

Cellular EffectCell LineEC50 (µM)Assay
Increase of H3K36me3 levelsKYSE-150 (KDM4C overexpression)< 0.001HTRF
Induction of ApoptosisHT-29 (colorectal), KYSE-150 (esophageal), MDA-MB-231 (triple-negative breast cancer)0.033 - 0.092Not specified

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the protein interactions of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KDM4 Inhibition

A TR-FRET LANCE detection system was utilized to determine the mechanism of inhibition of KDM4C by this compound. This assay measures the demethylation of a histone H3 lysine 9 trimethylated (H3K9me3) peptide to its dimethylated form (H3K9me2).

Materials:

  • Recombinant KDM4C enzyme

  • This compound

  • Alpha-ketoglutarate (α-KG)

  • Biotinylated H3K9me3 peptide substrate

  • Europium-labeled anti-H3K9me2 antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 50 µM FeSO4, 1 mM Ascorbic Acid)

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the KDM4C enzyme, varying concentrations of α-KG, and the this compound dilutions.

  • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents: a mixture of Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor fluorophore.

  • Incubate for a further period to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of H3K9me2 product formed.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay was used to assess the anti-proliferative effects of this compound on various cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Cell culture medium and supplements

  • 96-well or 384-well opaque-walled plates

  • CellTiter-Glo® Reagent

Protocol:

  • Seed the cancer cells in the multi-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the EC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of KDM4 Inhibition by this compound

KDM4_Inhibition_Pathway cluster_nucleus Nucleus Zavondemstat This compound KDM4 KDM4 (A, B, C, D) Zavondemstat->KDM4 Competitive Inhibition alpha_KG α-Ketoglutarate alpha_KG->KDM4 Binds Histone Histone H3 (methylated) KDM4->Histone Demethylates Demethylated_Histone Histone H3 (demethylated) KDM4->Demethylated_Histone Demethylation Blocked Gene_Expression Altered Gene Expression Histone->Gene_Expression Maintains Methylation, Altering Transcription Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Gene_Expression->Tumor_Suppression Results in

Caption: Competitive inhibition of KDM4 by this compound.

Experimental Workflow for TR-FRET Based KDM4 Inhibition Assay

TR_FRET_Workflow start Start: Prepare Reagents dispense Dispense KDM4 Enzyme, α-KG, and this compound start->dispense add_substrate Add Biotinylated H3K9me3 Substrate dispense->add_substrate incubate_reaction Incubate for Demethylation Reaction add_substrate->incubate_reaction add_detection Add Detection Reagents: Eu-Ab & SA-Acceptor incubate_reaction->add_detection incubate_detection Incubate for Binding add_detection->incubate_detection read_plate Measure TR-FRET Signal incubate_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for KDM4 TR-FRET inhibition assay.

Conclusion

This compound is a potent and selective pan-inhibitor of the KDM4 family of histone demethylases. Its mechanism of action involves the competitive inhibition of the α-KG cofactor, leading to the suppression of histone demethylation and subsequent anti-tumor effects, including the induction of apoptosis and cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on epigenetic modulators in oncology. Further investigation into the broader selectivity profile and the in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.

References

The Epigenetic Modulator (S)-Zavondemstat: An In-depth Technical Guide to its In Vitro Activity and Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zavondemstat, also known as TACH101, is a potent and selective, orally bioavailable small molecule inhibitor of the Lysine-Specific Demethylase 4 (KDM4) family of histone demethylases. As the S-enantiomer of zavondemstat, it represents a promising therapeutic agent in oncology by targeting the epigenetic machinery that drives cancer progression. This technical guide provides a comprehensive overview of the in vitro activity and cellular functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

In Vitro Inhibitory Activity

This compound is a pan-inhibitor of the KDM4 isoforms A, B, C, and D. It functions as a reversible and competitive inhibitor with respect to the co-factor α-ketoglutarate.[1]

Target FamilySpecific IsoformIC50 (nM)Notes
KDM4 KDM4A, KDM4B, KDM4C, KDM4D80Pan-inhibitory activity against all four isoforms.[2]
KDM5 Family Members140 - 400Weaker inhibitory activity compared to KDM4.[2]
KDM2, KDM3, KDM6, KDM7 Family MembersSignificantly lower potencyDemonstrates selectivity for the KDM4/5 families.[2]

Cellular Function and Activity

The inhibition of KDM4 by this compound leads to a cascade of cellular events, primarily centered around the modulation of histone methylation marks, which in turn affects gene expression programs critical for cancer cell survival and proliferation.

Modulation of Histone Methylation

In a cellular context, this compound has been shown to potently increase the levels of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3).

Assay TypeCell LineTargetEC50 (nM)
HTRF AssayKYSE-150 (KDM4C overexpressing)H3K36me3 levels< 1
Anti-proliferative and Pro-apoptotic Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Cell LineCancer TypeAssay TypeEC50 (nM)
HT-29Colorectal CancerApoptosis Assay33
KYSE-150Esophageal CancerApoptosis AssayNot Specified
MDA-MB-231Triple-Negative Breast CancerApoptosis Assay92

Experimental Protocols

Biochemical KDM4 Inhibition Assay (General Protocol)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified KDM4 enzymes.

Materials:

  • Purified recombinant KDM4A, B, C, or D enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • α-ketoglutarate (α-KG)

  • Ascorbate and Fe(II) as co-factors

  • Assay buffer (e.g., Tris or HEPES buffer, pH 7.5)

  • This compound (TACH101)

  • Detection reagents (e.g., LANCE TR-FRET or HTRF)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the KDM4 enzyme, assay buffer, and the diluted this compound or DMSO vehicle control.

  • Initiate the demethylation reaction by adding the biotinylated H3 peptide substrate and α-KG.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Europium-labeled anti-demethylated histone antibody and streptavidin-allophycocyanin for TR-FRET).

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular HTRF Assay for H3K36me3 Levels

This assay quantifies the effect of this compound on the levels of a specific histone methylation mark within cells.

Materials:

  • KYSE-150 cells engineered to overexpress KDM4C

  • Cell culture medium and supplements

  • This compound (TACH101)

  • Lysis buffer

  • HTRF detection reagents for H3K36me3 (e.g., terbium-labeled anti-H3K36me3 antibody and a d2-labeled anti-histone H3 antibody)

  • White 384-well plates

Procedure:

  • Seed KYSE-150 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for 24 hours.[3]

  • Lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.

  • Transfer the cell lysates to a 384-well HTRF plate.

  • Add the HTRF antibody pair to each well.

  • Incubate the plate in the dark at room temperature for the recommended time.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate EC50 values based on the dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay - General Protocol)

This luminescent assay measures caspase-3 and -7 activities as a marker of apoptosis.

Materials:

  • HT-29, KYSE-150, or MDA-MB-231 cells

  • Cell culture medium and supplements

  • This compound (TACH101)

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[4][5]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Determine EC50 values from the resulting dose-response curves.

Signaling Pathways and Cellular Mechanisms

The inhibition of KDM4 by this compound instigates several downstream signaling events that contribute to its anti-cancer effects.

Mechanism of Action and Impact on Histone Methylation

This compound, as a pan-KDM4 inhibitor, prevents the demethylation of key histone lysine residues, primarily H3K9me3 and H3K36me3. This leads to an accumulation of these methylation marks, altering chromatin structure and gene expression.

Mechanism_of_Action Zavondemstat This compound KDM4 KDM4A/B/C/D Zavondemstat->KDM4 Inhibits H3K9me3 H3K9me3 (Transcriptional Repression) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Transcriptional Elongation) KDM4->H3K36me3 Demethylates Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Modulates H3K36me3->Gene_Expression Modulates Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits KDM4, leading to altered histone methylation and subsequent apoptosis.

Role in DNA Damage Response: 53BP1 Recruitment

KDM4A (JMJD2A) is known to bind to dimethylated histone H4 at lysine 20 (H4K20me2), a site that is also recognized by the DNA damage response protein 53BP1. In response to DNA damage, the E3 ubiquitin ligases RNF8 and RNF168 mediate the ubiquitination and subsequent proteasomal degradation of KDM4A. This removal of KDM4A from the chromatin allows for the recruitment of 53BP1 to the sites of DNA double-strand breaks, facilitating DNA repair.[4][5]

DNA_Damage_Response cluster_0 At DNA Break Site DNA_Damage DNA Double-Strand Break RNF8_RNF168 RNF8/RNF168 (E3 Ubiquitin Ligases) DNA_Damage->RNF8_RNF168 Activates KDM4A KDM4A RNF8_RNF168->KDM4A Ubiquitinates H4K20me2 H4K20me2 KDM4A->H4K20me2 Binds to Proteasome Proteasome KDM4A->Proteasome Degradation p53BP1 53BP1 H4K20me2->p53BP1 Recruits DNA_Repair DNA Repair p53BP1->DNA_Repair Promotes

Caption: KDM4A degradation by RNF8/RNF168 facilitates 53BP1 recruitment to DNA damage sites.

Crosstalk with the p53 and Wnt/β-catenin Signaling Pathways

KDM4 family members have been implicated in the regulation of key oncogenic signaling pathways. KDM4A can suppress the p53 pathway. Furthermore, KDM4B has been shown to interact with β-catenin and TCF4, promoting the transcription of Wnt target genes like c-Myc and Cyclin D1.[6][7] Inhibition of KDM4 by this compound can therefore lead to the reactivation of p53-mediated tumor suppression and the downregulation of Wnt/β-catenin signaling.

Signaling_Crosstalk cluster_p53 p53 Pathway cluster_wnt Wnt/β-catenin Pathway Zavondemstat This compound KDM4 KDM4A/B Zavondemstat->KDM4 Inhibits p53 p53 KDM4->p53 Suppresses beta_catenin β-catenin KDM4->beta_catenin Promotes Tumor_Suppression Tumor Suppression p53->Tumor_Suppression TCF4 TCF4 beta_catenin->TCF4 Co-activates Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Targets Activates

Caption: this compound modulates the p53 and Wnt/β-catenin pathways through KDM4 inhibition.

Conclusion

This compound is a potent and selective pan-inhibitor of the KDM4 family of histone demethylases with significant in vitro anti-cancer activity. Its ability to modulate histone methylation, induce apoptosis, and interfere with key oncogenic signaling pathways underscores its potential as a novel therapeutic agent in oncology. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising epigenetic modulator.

References

(S)-Zavondemstat: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Zavondemstat, also known as TACH101 and QC8222, is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1] Its development as a potential anti-cancer therapeutic is rooted in the critical role of KDM4 enzymes in oncogenesis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its mechanism of action by illustrating the KDM4 signaling pathway and the downstream consequences of its inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name is (S)-3-(((7-((4-isopropylphenyl)(methyl)amino)chroman-4-yl)methyl)amino)isonicotinic acid. The chemical structure and key identifiers are presented below.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (S)-3-(((7-((4-isopropylphenyl)(methyl)amino)chroman-4-yl)methyl)amino)isonicotinic acid
Synonyms TACH101, QC8222
CAS Number 1851412-93-5
Molecular Formula C₂₆H₂₉N₃O₃
SMILES CC(C)c1ccc(N(C)c2cc3c(cc2)O--INVALID-LINK--CC3)cc1

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for its development. While experimentally determined data for this compound is not extensively available in the public domain, a combination of computed values and qualitative experimental observations provides valuable insights.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 431.53 g/mol [2]
Appearance Solid, Light yellow to light brown[2]
Melting Point Not reported-
Boiling Point Not reported-
pKa Not reported-
logP (computed) 5.6[3]
Water Solubility Insoluble[4]
Solubility in DMSO 3 mg/mL (6.95 mM)[4], 7.25 mg/mL (16.8 mM)[5][4][5]

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is limited, the following sections outline standard methodologies for determining key physicochemical properties of pharmaceutical compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is typically determined using the capillary method.[2][6]

Protocol Outline:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[7]

Solubility Determination

Aqueous solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[8][9]

Protocol Outline:

  • An excess amount of the solid compound is added to a specific volume of water or a relevant buffer solution.

  • The suspension is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The undissolved solid is removed by centrifugation or filtration.

  • The concentration of the dissolved compound in the supernatant or filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for predicting a drug's behavior in different physiological pH environments. Potentiometric titration is a widely used method for pKa determination.[10][11]

Protocol Outline:

  • A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent for poorly soluble compounds.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • The pKa is determined from the inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathway

This compound functions as a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, particularly H3K9me3 and H3K36me3. Dysregulation of KDM4 activity is implicated in various cancers through its influence on gene transcription, cell cycle progression, DNA repair, and apoptosis.[7]

By inhibiting KDM4 enzymes, this compound prevents the demethylation of these key histone marks. This leads to a more condensed chromatin state and the repression of oncogenic gene expression. The downstream effects of KDM4 inhibition are multifaceted and impact several critical cancer-related signaling pathways.

Zavondemstat_Signaling_Pathway Mechanism of Action of this compound Zavondemstat This compound KDM4 KDM4 Family (KDM4A, B, C, D) Zavondemstat->KDM4 Inhibits H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) ↑ KDM4->H3K9me3 Demethylates (inhibited) H3K36me3 Histone H3 Lysine 36 Trimethylation (H3K36me3) ↑ KDM4->H3K36me3 Demethylates (inhibited) Chromatin Chromatin Condensation (Heterochromatin Formation) H3K9me3->Chromatin Transcription Altered Gene Transcription H3K36me3->Transcription Chromatin->Transcription Represses Oncogenes Oncogene Repression (e.g., MYC) Transcription->Oncogenes TumorSuppressors Tumor Suppressor Activation (e.g., p53 pathway) Transcription->TumorSuppressors HormoneReceptors Hormone Receptor Signaling ↓ (AR, ER) Transcription->HormoneReceptors DNARepair Impaired DNA Repair Transcription->DNARepair Impacts CellCycle Cell Cycle Arrest Oncogenes->CellCycle Impacts TumorSuppressors->CellCycle Impacts Apoptosis Induction of Apoptosis TumorSuppressors->Apoptosis Promotes HormoneReceptors->CellCycle Impacts CancerHallmarks Inhibition of Cancer Hallmarks CellCycle->CancerHallmarks Contributes to DNARepair->CancerHallmarks Contributes to Apoptosis->CancerHallmarks Contributes to

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the epigenetic regulatory machinery of cancer cells through the inhibition of the KDM4 family of histone demethylases. This technical guide has provided a detailed overview of its chemical structure, available physicochemical properties, and its mechanism of action. While a complete experimental profile of its physicochemical characteristics is not yet publicly available, the provided information, including standard experimental protocols, offers a solid foundation for researchers. The elucidation of its impact on the KDM4 signaling pathway underscores its potential as a targeted therapeutic, warranting further investigation and clinical development.

References

Preclinical Safety Profile of (S)-Zavondemstat: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 enzymes are epigenetic regulators that play a crucial role in gene transcription, cell cycle progression, and DNA repair.[1] Their dysregulation has been implicated in the progression of various cancers, making them a compelling target for therapeutic intervention.[3][4] Preclinical studies have demonstrated that this compound possesses robust anti-proliferative effects and inhibits tumor growth in various cancer models.[1][4][5] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for this compound, focusing on its toxicological, safety pharmacology, and genotoxicity profiles.

Mechanism of Action

This compound selectively and potently inhibits the KDM4 isoforms A, B, C, and D.[1] It achieves this by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzymes.[1] By inhibiting KDM4, this compound is designed to reprogram the epigenetic landscape of cancer cells, thereby inhibiting key tumorigenic pathways such as uncontrolled cell proliferation and evasion of apoptosis.[2]

Zavondemstat_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 Zavondemstat (B10856581) Intervention cluster_2 Cellular Outcomes Histone Histone Proteins Methylation Histone Methylation Histone->Methylation Methylation KDM4 KDM4 Enzymes (A, B, C, D) KDM4->Histone Regulates Gene Transcription Apoptosis Induction of Apoptosis KDM4->Apoptosis CellCycleArrest Cell Cycle Arrest TumorGrowthInhibition Tumor Growth Inhibition Methylation->KDM4 Demethylation Zavondemstat This compound (TACH101) Inhibition Zavondemstat->Inhibition Inhibition->KDM4 Preclinical_Safety_Workflow cluster_0 In Vitro Assessments cluster_1 In Vivo Studies cluster_2 Data Integration & Risk Assessment Genotox_in_vitro Genotoxicity (e.g., Ames, Micronucleus) Tox_rodent Repeat-Dose Toxicity (Rodent - Rat) Genotox_in_vitro->Tox_rodent Safety_Pharm_in_vitro Safety Pharmacology (e.g., hERG, Receptor Screening) Safety_Pharm_in_vivo Safety Pharmacology (e.g., Cardiovascular, CNS) Safety_Pharm_in_vitro->Safety_Pharm_in_vivo ADME_in_vitro ADME (e.g., CYP Inhibition/Induction) PK_in_vivo Pharmacokinetics (Multiple Species) ADME_in_vitro->PK_in_vivo Risk_Assessment Safety Profile Characterization & Human Dose Projection Tox_rodent->Risk_Assessment Tox_non_rodent Repeat-Dose Toxicity (Non-rodent - Dog) Tox_non_rodent->Risk_Assessment Safety_Pharm_in_vivo->Risk_Assessment PK_in_vivo->Risk_Assessment

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for the in vivo administration of (S)-Zavondemstat (also known as TACH101), a potent and selective pan-inhibitor of the KDM4 histone demethylase family. The following sections detail its mechanism of action, administration protocols for various animal models, and key quantitative data from preclinical studies.

Mechanism of Action

This compound is a first-in-class, orally available, small-molecule inhibitor that selectively targets the KDM4 family of histone demethylases (KDM4A-D)[1][2]. KDM4 enzymes are epigenetic regulators that remove methyl groups from histones, specifically H3K9me2/3 and H3K36me2/3. Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, where it drives oncogenic pathways by promoting genomic instability, uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and metastasis[1][3][4]. By inhibiting KDM4, this compound aims to reprogram the epigenetic landscape of cancer cells, thereby suppressing tumor growth and proliferation[5][6]. Preclinical studies have demonstrated its potent anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models[1][3][4].

KDM4_Signaling_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell Pathogenesis cluster_2 Therapeutic Intervention KDM4_Normal KDM4 Activity (Regulated) Gene_Expression Normal Gene Expression KDM4_Normal->Gene_Expression Cell_Cycle Controlled Cell Cycle & Apoptosis Gene_Expression->Cell_Cycle KDM4_Dysregulation KDM4 Dysregulation (Overexpression) Oncogenic_Pathways Oncogenic Pathways KDM4_Dysregulation->Oncogenic_Pathways KDM4_Inhibition KDM4 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Oncogenic_Pathways->Apoptosis_Inhibition Genomic_Instability Genomic Instability Oncogenic_Pathways->Genomic_Instability Proliferation Uncontrolled Proliferation Oncogenic_Pathways->Proliferation Metastasis Metastasis Oncogenic_Pathways->Metastasis Tumor_Suppression Tumor Growth Suppression Oncogenic_Pathways->Tumor_Suppression Zavondemstat (B10856581) This compound (TACH101) Zavondemstat->KDM4_Dysregulation Inhibits

Caption: this compound Mechanism of Action.

In Vivo Administration Protocols

This compound has demonstrated good oral bioavailability in preclinical animal models, including mice, rats, and dogs[6][7][8]. The primary route of administration in efficacy studies is oral gavage.

Formulation for Oral Administration

A general formulation for preparing this compound for oral administration in mice is as follows. It is recommended to first test the solubility of the compound in a small volume before preparing a large batch.

  • Solvents:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Saline or Phosphate-Buffered Saline (PBS)

  • Recommended Formulation:

    • A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.

    • For nude mice or other sensitive strains, the concentration of DMSO should be kept below 2%.

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the specified volume of DMSO. Sonication or gentle heating may aid dissolution.

    • Sequentially add PEG300, mixing thoroughly until the solution is clear.

    • Add Tween-80 and mix until the solution is clear.

    • Finally, add Saline or PBS to reach the final volume and mix thoroughly.

Dosing in Xenograft Models

The following tables summarize the dosing regimens and corresponding tumor growth inhibition (TGI) observed in various xenograft models.

Table 1: this compound Administration in Patient-Derived Xenograft (PDX) Models

Cancer TypeXenograft ModelAnimal ModelDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Citation
Colorectal Cancer (CRC)SU60Mice10Once Daily (QD) x 7 days/week48%[1]
Mice20Once Daily (QD) x 7 days/week71%[1]
Triple-Negative Breast Cancer (TNBC)COH70Mice20Once Daily (QD) x 7 days/week100%[1]
Gastric CancerGXA-3036Mice20Once Daily (QD) x 7 days/week70%[1][5]

Table 2: this compound Administration in Cell-Line-Derived Xenograft (CDX) Models

Cancer TypeXenograft ModelAnimal ModelDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Citation
Esophageal Squamous Cell Carcinoma (ESCC)KYSE-150Mice20Once Daily (QD) x 7 days/week70%[1][5]
Diffuse Large B-cell Lymphoma (DLBCL)OCI-LY19MiceNot SpecifiedQD or BID, 3 days on/4 days off55% - 100%[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo xenograft model.

Experimental_Workflow Cell_Implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Administration 6. Oral Administration (Gavage) Randomization->Administration Drug_Prep 5. This compound Formulation Drug_Prep->Administration Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Administration->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Collection 9. Data & Tissue Collection (Tumor Excision) Endpoint->Data_Collection Analysis 10. Data Analysis (TGI, Statistical Analysis) Data_Collection->Analysis

Caption: In Vivo Xenograft Study Workflow.
Detailed Protocol for Xenograft Efficacy Study:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma - NSG) for patient-derived or cell-line-derived xenografts.

  • Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2).

  • Randomization: Once tumors reach the desired size, randomize animals into treatment and control (vehicle) groups.

  • Drug Preparation: Prepare this compound and vehicle solutions as described in section 2.1.

  • Administration: Administer this compound or vehicle via oral gavage according to the specified dosing schedule (e.g., once daily).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.

  • Data and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.

Pharmacokinetic and Toxicology Summary

Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating that this compound has good oral bioavailability[6][7][8].

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound

ParameterObservationSpeciesCitation
Bioavailability Good oral bioavailabilityMouse, Rat, Dog[6][7][8]
Plasma Protein Binding ≥99%Mouse, Rat, Dog, Human[6]
Metabolism Low clearance, moderate volume of distributionMouse, Rat, Dog[8]
Little to no inhibitory effects on CYP enzymesIn vitro[6][8]
Toxicity Well-tolerated in preclinical modelsRat, Dog[8]

These data indicate a favorable pharmacokinetic and safety profile for this compound in preclinical animal models, supporting its advancement into clinical trials[2][9].

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of (S)-Zavondemstat, also known as Seclidemstat (SP-2577), in mouse xenograft models based on preclinical data. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this agent.

Summary of In Vivo Efficacy

This compound has demonstrated activity in preclinical models of various cancers, particularly pediatric sarcomas. As a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), it plays a crucial role in epigenetic regulation and has shown promise in inhibiting tumor growth in xenograft studies.[1][2][3][4][5]

Quantitative Data on this compound Administration in Mouse Xenograft Models
CompoundDosageAdministration RouteDosing ScheduleMouse ModelTumor TypeKey FindingsReference
This compound (SP-2577)100 mg/kgIntraperitoneal (IP)Once daily for 28 daysC.B.17SC scid−/−Pediatric Sarcomas (Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma)Statistically significant tumor growth inhibition in a subset of xenografts.[1][2][1][2]
SP-2509 (Analog)30 mg/kgNot SpecifiedDailyNot SpecifiedEwing SarcomaInhibition of xenograft growth.[1][1]

Experimental Protocols

This section details the methodology for conducting a mouse xenograft study with this compound.

Materials
  • This compound (Seclidemstat, SP-2577)

  • Vehicle solution: 1.6% Dimethylacetamide (DMA), 5% Ethanol (ETOH), 45% Polyethylene glycol 400 (PEG400), 48.4% Phosphate-buffered saline (PBS), pH 8[1]

  • Cancer cell lines (e.g., Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma)

  • Immunocompromised mice (e.g., C.B.17SC scid−/− female mice)[1]

  • Matrigel (or other appropriate extracellular matrix)

  • Calipers

  • Standard animal housing and handling equipment

Methods

1. Animal Model and Tumor Implantation

  • Acquire female C.B.17SC scid−/− mice, typically 6-8 weeks old.[6]

  • House animals in a specific pathogen-free environment.

  • Prepare a suspension of cancer cells in a mixture of culture medium and Matrigel.

  • Subcutaneously implant tumor cells or tumor fragments (~9 mm³) into the flank of each mouse.[1]

  • Monitor mice regularly for tumor growth.

2. Tumor Measurement and Grouping

  • Once tumors are palpable, measure their dimensions using calipers, typically up to three times a week.[6]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a volume of 200–400 mm³, randomize the mice into treatment and control groups.[1]

3. Drug Preparation and Administration

  • Prepare the vehicle solution as described in the materials section.

  • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).

  • Administer the drug or vehicle control to the mice via intraperitoneal injection.

  • Follow the specified dosing schedule (e.g., once daily for 28 days).[1][2]

4. Monitoring and Endpoint

  • Monitor animal health and body weight throughout the study.

  • Continue tumor volume measurements.

  • The primary endpoint is typically significant inhibition of tumor growth in the treatment group compared to the control group.

  • Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines.

Visualizations

Experimental Workflow for Mouse Xenograft Study

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Immunocompromised Mice (e.g., C.B.17SC scid-/-) cell_culture Culture Cancer Cell Line implantation Subcutaneous Implantation of Tumor Cells/Fragments cell_culture->implantation tumor_growth Monitor Tumor Growth to 200-400 mm³ implantation->tumor_growth randomization Randomize Mice into Groups (Treatment vs. Control) tumor_growth->randomization drug_prep Prepare this compound in Vehicle randomization->drug_prep administration Administer Drug (e.g., 100 mg/kg IP daily) drug_prep->administration monitoring Monitor Tumor Volume and Animal Health administration->monitoring endpoint Endpoint: Tumor Growth Inhibition monitoring->endpoint data_analysis Statistical Analysis of Results endpoint->data_analysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

Signaling Pathway of this compound

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Biological Outcome zavondemstat This compound (Seclidemstat) lsd1 LSD1 (KDM1A) zavondemstat->lsd1 Inhibits histone Histone H3 (e.g., H3K4me2) lsd1->histone Demethylates gene_expression Altered Gene Expression histone->gene_expression tumor_suppression Tumor Growth Inhibition gene_expression->tumor_suppression

Caption: Simplified signaling pathway of this compound as an LSD1 inhibitor.

References

Application Notes and Protocols: Preparation and Use of (S)-Zavondemstat Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-Zavondemstat, also known as QC8222 and TACH 101, is the S-enantiomer of Zavondemstat (B10856581).[1] It is a potent, orally bioavailable, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family, selectively targeting isoforms KDM4A-D.[2][3][4] KDM4 enzymes are epigenetic regulators that remove methyl groups from histones, particularly H3K9 and H3K36.[5] Dysregulation and overamplification of KDM4 have been implicated in various cancers, where they drive tumorigenesis by controlling gene transcription, cell cycle progression, and DNA repair.[5][6][7] By inhibiting KDM4, this compound presents a mechanism to reprogram the epigenetic landscape of cancer cells, leading to anti-proliferative effects and tumor growth inhibition, making it a valuable tool for oncological research.[3][5][8]

Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results. These notes provide detailed protocols for the preparation, storage, and use of stock solutions in a laboratory setting.

Physicochemical Properties

This table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₂₆H₂₉N₃O₃[3][4]
Molecular Weight 431.53 g/mol [3]
Monoisotopic MW 431.22 Da[2]
Appearance White to off-white solid[9]
Purity (Typical) >98% (by HPLC)[9]
Solubility and Storage Recommendations

This table provides solubility data and recommended storage conditions for both solid compound and prepared stock solutions. Adherence to these guidelines is crucial for maintaining the compound's stability and activity.[10][11]

FormSolventSolubilityStorage TemperatureStorage DurationSpecial Instructions
Solid (Powder) N/AN/A-20°CUp to 3 yearsKeep desiccated and protected from light.[11][12]
Stock Solution DMSO~7-16 mM (3-7.25 mg/mL)-80°C6 - 12 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][10][12]
-20°C1 monthUse for short-term storage only.[3][10]
WaterInsolubleN/AN/A[3]
EthanolInsolubleN/AN/A[3]

Mechanism of Action: KDM4 Inhibition Pathway

This compound exerts its effect by inhibiting the KDM4 family of histone demethylases. The diagram below illustrates the role of KDM4 in gene regulation and the point of intervention by this compound.

KDM4_Pathway cluster_0 Epigenetic Regulation of Oncogenes Histone Histone H3 (Lysine 9/36) Methylated_Histone Methylated Histone H3 (H3K9me3 / H3K36me3) Histone->Methylated_Histone Methylation HMT Histone Methyltransferase (HMT) HMT->Histone Adds methyl group KDM4 KDM4 (A-D) Histone Demethylase Methylated_Histone->KDM4 Substrate for Oncogene_Silenced Oncogene Transcription REPRESSED Methylated_Histone->Oncogene_Silenced Leads to KDM4->Histone Removes methyl group Oncogene_Active Oncogene Transcription ACTIVE KDM4->Oncogene_Active Promotes Zavondemstat This compound Zavondemstat->KDM4 INHIBITS Experimental_Workflow Start Start: This compound Powder PrepStock Prepare 10 mM Primary Stock in DMSO (Protocol 3.1) Start->PrepStock StoreStock Aliquot and Store at -80°C PrepStock->StoreStock PrepWorking Prepare Intermediate & Working Solutions (Serial Dilution in DMSO) StoreStock->PrepWorking Thaw one aliquot Treat Treat Cells / Run Biochemical Assay PrepWorking->Treat Control Include Vehicle Control (DMSO only) PrepWorking->Control Incubate Incubate for Defined Period Treat->Incubate Control->Treat Assay Perform Endpoint Assay (e.g., Viability, Western Blot) Incubate->Assay Analyze Data Analysis (e.g., IC50 Calculation) Assay->Analyze

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following (S)-Zavondemstat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Zavondemstat is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D). Dysregulation of KDM4 activity is implicated in the progression of various cancers through the alteration of gene expression programs that control cell proliferation, differentiation, and survival. This compound exerts its anti-neoplastic effects by preventing the demethylation of key histone residues, thereby modulating the expression of downstream target genes. This document provides a detailed protocol for the analysis of protein expression changes in response to this compound treatment using the Western blot technique. The primary targets for analysis include the direct epigenetic marks regulated by KDM4, specifically Histone H3 trimethylated at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), as well as key downstream effector proteins c-Myc and Cyclin D1.

Introduction

Histone lysine demethylases are critical regulators of the epigenetic landscape, and their aberrant activity is a hallmark of many cancers. The KDM4 family specifically removes methyl groups from H3K9me3 and H3K36me3, histone marks generally associated with transcriptional repression and elongation, respectively. Inhibition of KDM4 enzymes by this compound is expected to lead to an accumulation of these methylation marks, resulting in downstream changes in gene and protein expression. Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels, making it an ideal method to assess the cellular response to this compound treatment.

This protocol details the steps for cell culture and treatment with this compound, preparation of nuclear and whole-cell lysates, and subsequent analysis of target protein levels by Western blot.

Signaling Pathway Affected by this compound

G cluster_0 Cell Nucleus cluster_1 Downstream Effects Zavondemstat This compound KDM4 KDM4A-D Zavondemstat->KDM4 Inhibits Histone_H3 Histone H3 KDM4->Histone_H3 Demethylates H3K9me3 H3K9me3 (Increased) KDM4->H3K9me3 Reduces H3K36me3 H3K36me3 (Increased) KDM4->H3K36me3 Reduces Histone_H3->H3K9me3 Histone_H3->H3K36me3 Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Represses Transcription H3K36me3->Gene_Expression Modulates Transcription cMyc c-Myc (Decreased) Gene_Expression->cMyc CyclinD1 Cyclin D1 (Decreased) Gene_Expression->CyclinD1 Proliferation Decreased Proliferation cMyc->Proliferation Cell_Cycle Cell Cycle Arrest CyclinD1->Cell_Cycle Cell_Cycle->Proliferation

Caption: Signaling pathway of this compound action.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Protein Separation cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & this compound Treatment B Cell Lysis (Nuclear or Whole-Cell Extraction) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., colorectal, breast, or prostate cancer cell lines) in appropriate cell culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). The final concentration and treatment duration should be optimized for each cell line and experimental goal. A typical starting point is a 24-48 hour treatment with concentrations ranging from 1-10 µM.

  • Cell Harvest: After the treatment period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). For whole-cell lysates, proceed directly to the lysis step. For nuclear extracts, follow a nuclear extraction protocol.

Protein Extraction

A. Whole-Cell Lysate Preparation

  • Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the whole-cell lysate.

B. Nuclear Lysate Preparation (for Histone Analysis)

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

  • Homogenize the cells to disrupt the cell membrane while keeping the nuclei intact.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer.

  • Incubate on ice with agitation to lyse the nuclei and release nuclear proteins.

  • Centrifuge at high speed to pellet the nuclear debris.

  • Collect the supernatant containing the nuclear extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg for abundant proteins, may need more for less abundant targets) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Recommended Antibodies and Dilutions
Target Protein Cellular Location Expected Change with this compound Suggested Primary Antibody Dilution Loading Control
H3K9me3NucleusIncrease1:1000 - 1:2000Total Histone H3
H3K36me3NucleusIncrease1:1000 - 1:2000Total Histone H3
c-MycNucleusDecrease1:1000β-Actin or GAPDH
Cyclin D1Nucleus/CytoplasmDecrease1:1000β-Actin or GAPDH
Total Histone H3NucleusNo Change1:5000-
β-ActinCytoplasmNo Change1:5000-
GAPDHCytoplasmNo Change1:5000-
Reagent and Buffer Compositions
Reagent/Buffer Composition
RIPA Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
Laemmli Sample Buffer (2X)4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol
TBST (1X)20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20
Blocking Buffer5% (w/v) non-fat dry milk or BSA in TBST

Expected Results

Upon treatment of susceptible cancer cells with this compound, a dose- and time-dependent increase in the global levels of H3K9me3 and H3K36me3 is anticipated. This can be visualized as more intense bands for these modifications on the Western blot. It is crucial to normalize these changes to the levels of total Histone H3 to confirm that the observed increase is not due to variations in the amount of histone protein loaded.[1][2][3]

Furthermore, a decrease in the protein levels of key oncogenes such as c-Myc and the cell cycle regulator Cyclin D1 may be observed.[4] These changes should be normalized to a ubiquitously expressed housekeeping protein like β-Actin or GAPDH. The magnitude of these effects will likely vary depending on the cell line, the concentration of this compound used, and the duration of treatment.

Troubleshooting

Problem Possible Cause Solution
No or weak signalInsufficient protein loadedIncrease the amount of protein loaded per lane.
Low antibody concentrationOptimize the primary antibody dilution.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
High backgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and/or duration of wash steps.
Non-specific bandsAntibody cross-reactivityUse a more specific antibody; consult the antibody datasheet.
Protein degradationEnsure protease and phosphatase inhibitors are added to lysis buffers.

References

Application Notes and Protocols for Investigating Synergistic Effects of (S)-Zavondemstat in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available public information, specific data on the synergistic effects of (S)-Zavondemstat in combination with other drugs have not been published. The following application notes and protocols are provided as a comprehensive guide for researchers to design and conduct their own investigations into the potential synergistic interactions of this compound. The experimental data and specific drug combinations presented herein are illustrative and intended to serve as a template.

Introduction to this compound and the Rationale for Combination Therapy

This compound (also known as TACH101) is a potent, orally bioavailable, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D)[1][2][3]. KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), thereby influencing chromatin structure and gene expression[4][5]. Dysregulation and overexpression of KDM4 have been implicated in the tumorigenesis of various cancers, including breast, prostate, colorectal, and lung cancer, by promoting cell proliferation, survival, and DNA damage repair[6][7][8][9].

The inhibition of KDM4 by Zavondemstat can reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic pathways and the induction of tumor suppressor genes[10][11]. This mechanism of action provides a strong rationale for combining Zavondemstat with other anti-cancer agents to achieve synergistic effects. Potential combination strategies include:

  • Chemotherapy: Zavondemstat may sensitize cancer cells to DNA-damaging agents by impairing DNA repair pathways that are dependent on KDM4 activity.

  • Targeted Therapy: Combining Zavondemstat with inhibitors of key oncogenic signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) could lead to a more profound and durable anti-tumor response.

  • Immunotherapy: By modulating the tumor microenvironment and potentially increasing the expression of tumor antigens, KDM4 inhibition could enhance the efficacy of immune checkpoint inhibitors.[12]

Quantitative Data Presentation of Hypothetical Synergy

The following tables present hypothetical data from in vitro experiments assessing the synergistic effects of this compound in combination with a generic "Drug X" in a cancer cell line.

Table 1: Single-Agent and Combination IC50 Values

TreatmentIC50 (nM)
This compound (alone)150
Drug X (alone)500
This compound + Drug X (1:3 ratio)75 (Zavondemstat) + 225 (Drug X)

Table 2: Combination Index (CI) Values for this compound and Drug X

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14][15]

Effect Level (% Inhibition)This compound (nM)Drug X (nM)Combination Index (CI)Interpretation
50%752250.75Synergy
75%1504500.68Synergy
90%3009000.62Strong Synergy

Detailed Experimental Protocols

In Vitro Cell Viability Assay for Synergy Assessment

This protocol describes the use of a colorimetric assay (e.g., MTT or resazurin-based) to determine the effect of this compound and a combination agent on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Drug X (second agent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and Drug X in DMSO.

    • Perform serial dilutions of each drug and their combination in culture medium. For combination studies, a constant ratio (e.g., based on the ratio of their individual IC50 values) is often used.

    • Remove the medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and vehicle (DMSO) controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves for each agent alone and in combination.

    • Calculate the IC50 values for each treatment.

    • Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response data to determine synergy, additivity, or antagonism.[13]

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound and a combination agent using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound and Drug X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound alone, Drug X alone, and their combination at predetermined concentrations (e.g., their respective IC50 values). Include an untreated control.

    • Incubate for 48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Centrifuge the cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells (early + late) in the combination treatment group to the single-agent and control groups to assess for enhanced apoptosis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

KDM4_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_processes Cellular Processes KDM4 KDM4 H3K9me2 H3K9me2 (Active Mark) KDM4->H3K9me2 Demethylation Oncogenes Oncogenes (e.g., MYC) KDM4->Oncogenes Activates TumorSuppressors Tumor Suppressors (e.g., p53 targets) KDM4->TumorSuppressors Represses DNA_Repair DNA Repair KDM4->DNA_Repair Promotes H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4 Proliferation Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis TumorSuppressors->Apoptosis Zavondemstat This compound Zavondemstat->KDM4 Inhibits Other_Drug Other Anticancer Drug (e.g., DNA Damaging Agent, Kinase Inhibitor) Other_Drug->Proliferation Inhibits Other_Drug->DNA_Repair Inhibits / Damages DNA

Caption: KDM4 Inhibition Pathway and Potential Synergistic Interactions.

Synergy_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Mechanistic Validation select_cells Select Cancer Cell Line determine_ic50 Determine IC50 for Single Agents (Zavondemstat & Drug X) select_cells->determine_ic50 design_combo Design Combination Matrix (Constant Ratio or Checkerboard) determine_ic50->design_combo treat_cells Treat Cells with Single Agents and Combinations design_combo->treat_cells measure_viability Measure Cell Viability (e.g., MTT, CTG) treat_cells->measure_viability dose_response Generate Dose-Response Curves measure_viability->dose_response calc_ci Calculate Combination Index (CI) using Chou-Talalay Method dose_response->calc_ci interpret Interpret Results: Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) calc_ci->interpret apoptosis_assay Apoptosis Assay (Annexin V/PI) interpret->apoptosis_assay western_blot Western Blot for Signaling Pathway Markers interpret->western_blot

Caption: Experimental Workflow for Assessing Drug Synergy.

References

Troubleshooting & Optimization

Optimizing (S)-Zavondemstat concentration for maximum in vitro effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of (S)-Zavondemstat (also known as TACH101), a potent pan-inhibitor of KDM4 histone demethylases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that selectively targets the entire KDM4 family of histone lysine (B10760008) demethylases (KDM4A, B, C, and D).[1] By inhibiting these enzymes, Zavondemstat prevents the removal of methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). This leads to an accumulation of these repressive histone marks, altering gene expression and inducing anti-tumor effects such as cell cycle arrest and apoptosis.[2][3]

Q2: What is a good starting concentration range for in vitro experiments with this compound?

Based on preclinical data, this compound has shown potent anti-proliferative activity in a wide range of cancer cell lines with IC50 and EC50 values in the nanomolar to low micromolar range. A good starting point for dose-response experiments would be a concentration range of 0.001 µM to 10 µM.[2][3][4][5]

Q3: How should I prepare and store this compound for in vitro use?

This compound is typically soluble in DMSO.[6] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in cell culture medium to the desired final concentrations. It is advisable to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the expected phenotypic effects of this compound treatment in cancer cell lines?

Treatment with this compound has been shown to induce several anti-cancer phenotypes in vitro, including:

  • Inhibition of cell proliferation: Demonstrated by a decrease in cell viability and growth.[2][4]

  • Induction of apoptosis: Leading to programmed cell death.[2][3]

  • Cell cycle arrest: Often observed as an increase in the proportion of cells in the S-phase.[2]

  • Reduction in cancer stem cell populations: Indicating an effect on tumor-initiating cells.[2]

Data Presentation: In Vitro Efficacy of this compound and Other KDM4 Inhibitors

The following tables summarize the reported in vitro efficacy of this compound (TACH101) and other relevant pan-KDM4 inhibitors across various cancer cell lines.

Table 1: this compound (TACH101) In Vitro Activity

Cell Line/ModelCancer TypeReadoutEffective Concentration (µM)
DLBCL Cell LinesDiffuse Large B-Cell LymphomaIC50As low as 0.01
GI Cancer Cell LinesGastrointestinal CancerIC50As low as 0.001
MSI-H CRC PDX ModelsColorectal CancerIC500.001 - 0.014
MSS CRC PDX ModelsColorectal CancerIC500.003 - 0.270
MSI-H CRC Organoid ModelsColorectal CancerIC500.022 - 0.149
MSS CRC Organoid ModelsColorectal CancerIC50> 10
Gastric Cancer Cell LinesGastric CancerIC500.004 - 0.072
Gastric Cancer PDX ModelsGastric CancerIC500.007 - 0.039
HT-29Colorectal CancerEC50 (Apoptosis)0.033
KYSE-150Esophageal CancerEC50 (Apoptosis)0.092
Colorectal, Esophageal, Triple Negative Breast Cancer Cell LinesVariousEC50 (Apoptosis)0.033 - 0.092

Table 2: Comparative In Vitro Activity of Other Pan-KDM4 Inhibitors

InhibitorCell LineCancer TypeReadoutEffective Concentration (µM)
JIB-04Lung and Prostate Cancer LinesLung/Prostate CancerIC50As low as 0.01
JIB-04Ewing Sarcoma Cell LinesEwing SarcomaIC500.13 - 1.84
QC6352KYSE-150Esophageal CancerEC500.0035
QC6352Breast Cancer Stem CellsBreast CancerProliferation InhibitionDose-dependent

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cancer cell viability using an MTT assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Histone Methylation

This protocol provides a method to assess the on-target effect of this compound by measuring the levels of H3K9me3 and H3K36me3.

Materials:

  • Cells treated with this compound or vehicle control

  • Histone extraction buffer

  • Laemmli sample buffer

  • SDS-PAGE gels (15% recommended for histone resolution)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Histone Extraction: Lyse the treated and control cells and perform histone extraction using an acid extraction method for higher purity.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • Sample Preparation: Mix equal amounts of protein (e.g., 15-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to the total Histone H3 levels.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.

    • Visually inspect the wells for any signs of compound precipitation after dilution in the culture medium. If precipitation occurs, try preparing fresh dilutions or using a different solubilization method.

Issue 2: No or Weak Effect of this compound on Cell Viability

  • Possible Cause: The cell line may be resistant to KDM4 inhibition, the compound concentration may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Confirm the expression of KDM4 in your cell line of interest.

    • Extend the concentration range of this compound in your dose-response experiment.

    • Increase the incubation time (e.g., up to 96 hours).

    • Verify the on-target activity of the compound by performing a Western blot for H3K9me3 and H3K36me3.

Issue 3: Inconsistent or No Change in Histone Methylation Marks

  • Possible Cause: Inefficient histone extraction, poor antibody quality, or insufficient drug exposure.

  • Troubleshooting Steps:

    • Ensure the purity and integrity of your histone extracts. Acid extraction is generally recommended for cleaner results.

    • Use validated antibodies for H3K9me3, H3K36me3, and total H3.

    • Confirm that the cells were treated with an effective concentration of this compound for a sufficient duration to observe changes in histone marks (e.g., 24-72 hours).

    • Optimize the Western blot protocol, including transfer efficiency for low molecular weight proteins like histones.

Issue 4: Off-Target Effects

  • Possible Cause: At high concentrations, small molecule inhibitors can sometimes exhibit off-target activities.

  • Troubleshooting Steps:

    • Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.

    • Confirm key findings using a structurally different KDM4 inhibitor to ensure the observed phenotype is not compound-specific.

    • Consider using genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of KDM4) to validate that the observed phenotype is indeed due to KDM4 inhibition.

Visualizations

Zavondemstat_Mechanism_of_Action cluster_0 Normal Gene Regulation cluster_1 This compound Action KDM4 KDM4 (Histone Demethylase) H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4->H3K9me3 Demethylation Gene_Repression Gene Repression H3K9me3->Gene_Repression Maintains Zavondemstat This compound Blocked_KDM4 KDM4 (Inhibited) Zavondemstat->Blocked_KDM4 Inhibits Increased_H3K9me3 Increased H3K9me3 / H3K36me3 Blocked_KDM4->Increased_H3K9me3 Leads to Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Increased_H3K9me3->Tumor_Suppression Promotes

Caption: Mechanism of this compound Action.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

Troubleshooting_Workflow start Unexpected In Vitro Result check_concentration Verify Compound Concentration and Solubility start->check_concentration check_cells Assess Cell Health and Seeding Density start->check_cells check_protocol Review Assay Protocol and Reagent Quality start->check_protocol on_target_validation Validate On-Target Effect (e.g., Western Blot for H3K9me3) check_concentration->on_target_validation check_cells->on_target_validation check_protocol->on_target_validation orthogonal_validation Perform Orthogonal Validation (Different Inhibitor or Genetic Knockdown) on_target_validation->orthogonal_validation resolve Problem Resolved orthogonal_validation->resolve

Caption: Troubleshooting Logic for In Vitro Assays.

References

Identifying and mitigating off-target effects of (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Zavondemstat. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the S-enantiomer of Zavondemstat (B10856581) (also known as TACH101), which acts as a potent, orally bioavailable, pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of proteins.[1][2][3] It selectively targets and inhibits the catalytic activity of KDM4 isoforms A, B, C, and D.[4] By inhibiting these enzymes, this compound has the potential to prevent KDM4-mediated epigenetic dysregulation and inhibit the proliferation of tumor cells.[3] Preclinical studies have demonstrated its anti-proliferative effects in various cancer models.[5][6]

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available information detailing specific molecular off-targets of this compound. Preclinical data has suggested a favorable pharmacological profile with no significant off-target activity reported.[7] Phase 1 clinical trials have shown that Zavondemstat is well-tolerated in patients with advanced solid tumors, with the most common treatment-related adverse events being mild to moderate and including diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[4][5][6][8] These adverse events could potentially be linked to off-target effects, but further investigation is required to establish a direct causal relationship.

Q3: How can I identify potential off-target effects of this compound in my experimental system?

Several unbiased, genome-wide, and proteome-wide methods can be employed to identify potential off-target interactions of this compound. These can be broadly categorized into computational and experimental approaches.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[9][10][11] These approaches utilize large databases of compound-protein interactions to generate a list of putative off-targets.

  • Experimental Screening:

    • Chemical Proteomics: This approach uses a chemically modified version of this compound (a probe) to capture its interacting proteins from cell lysates or living cells.[12][13][14][15] The captured proteins are then identified by mass spectrometry.

    • Kinase Screening Panels: Given that many small molecule inhibitors exhibit off-target effects on kinases, screening this compound against a broad panel of kinases can identify unintended interactions.

    • Phenotypic Screening: High-throughput screening of cell lines with genetic modifications (e.g., CRISPR-Cas9 knockouts) can help identify genes that modulate the cellular response to this compound, potentially revealing off-target pathways.[16]

Q4: What strategies can be used to mitigate off-target effects of this compound?

Mitigating off-target effects is a critical aspect of drug development. Several strategies can be employed:

  • Rational Drug Design: Based on the structure of this compound and its on- and off-targets (once identified), medicinal chemists can design derivatives with improved selectivity.[16] This involves modifying the chemical structure to enhance interactions with the KDM4 active site while reducing binding to off-target proteins.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of this compound can help elucidate the structural features responsible for both on-target potency and off-target activity.[17][18][19] This information is crucial for designing more selective inhibitors.

  • Dose Optimization: In some cases, off-target effects are concentration-dependent. Carefully titrating the concentration of this compound in your experiments can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Combination Therapies: Understanding the off-target profile can inform the rational design of combination therapies. For example, if an off-target effect contributes to a specific cellular phenotype, it might be counteracted by a second agent.

Troubleshooting Guides

Guide 1: Unexpected Phenotypes Observed in Cell-Based Assays

Problem: You are observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that cannot be readily explained by the inhibition of KDM4.

Possible Cause Troubleshooting Step
Off-target activity of this compound 1. Perform a dose-response curve: Determine if the unexpected phenotype is concentration-dependent. Off-target effects often occur at higher concentrations. 2. Validate with a structurally distinct KDM4 inhibitor: If a different KDM4 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. 3. Initiate off-target identification studies: Employ methods like chemical proteomics or kinase screening to identify potential off-targets.
Cell line-specific effects 1. Test in multiple cell lines: Confirm if the phenotype is consistent across different cell lines or is specific to one model. 2. Characterize the genetic background of your cell line: Certain genetic mutations or expression profiles may sensitize cells to off-target effects.
Experimental artifact 1. Review experimental protocol: Ensure all reagents and conditions are as intended. 2. Include appropriate controls: Use vehicle-only controls and ensure the observed effect is specific to this compound treatment.
Guide 2: Difficulty Confirming Predicted Off-Targets

Problem: Computational predictions suggested potential off-targets, but you are unable to validate these interactions experimentally.

Possible Cause Troubleshooting Step
Low affinity or transient interaction 1. Use more sensitive detection methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can detect weaker binding interactions. 2. Cross-linking experiments: In cell-based assays, cross-linking reagents can stabilize transient interactions for subsequent detection.
Incorrect protein conformation 1. Use full-length, properly folded proteins: Ensure that the protein used for validation is in its native conformation. Recombinant protein fragments may not bind effectively. 2. Cell-based validation: Perform validation in a cellular context where the target protein is more likely to be in its native state.
Prediction inaccuracy 1. Use multiple prediction algorithms: Compare the results from different computational tools to increase confidence in the predictions. 2. Prioritize targets based on biological plausibility: Focus validation efforts on predicted off-targets that are known to be involved in relevant signaling pathways.

Experimental Protocols

Protocol 1: Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound using a compound-centric chemical proteomics approach.

Workflow Diagram:

G cluster_synthesis Probe Synthesis cluster_incubation Target Capture cluster_analysis Target Identification synthesis Synthesize Affinity Probe (this compound analog with a linker and reactive group) lysate Prepare Cell Lysate incubation Incubate Lysate with Immobilized Probe lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec data_analysis Data Analysis and Target Identification mass_spec->data_analysis

Caption: Chemical proteomics workflow for off-target identification.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., biotin (B1667282) for affinity purification or a photo-reactive group for covalent capture). It is crucial that the modification does not significantly alter the binding affinity for the on-target KDM4.

  • Affinity Resin Preparation:

    • If using a biotinylated probe, immobilize it onto streptavidin-coated agarose (B213101) or magnetic beads.

  • Cell Lysis and Incubation:

    • Culture cells of interest and lyse them under non-denaturing conditions to preserve protein complexes.

    • Incubate the cell lysate with the immobilized this compound probe. As a negative control, pre-incubate the lysate with an excess of free this compound to compete for binding sites.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by using a buffer containing a high concentration of free biotin or by changing the pH or salt concentration.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the list of identified proteins from the probe-incubated sample with the control sample (pre-incubated with free drug). Proteins that are significantly enriched in the probe sample are considered potential targets or off-targets.

Protocol 2: Computational Off-Target Prediction

This protocol outlines a general workflow for predicting potential off-targets of this compound using computational methods.

Workflow Diagram:

G cluster_input Input Data cluster_methods Prediction Methods cluster_output Output and Validation structure 3D Structure of this compound ligand_based Ligand-Based Screening (Similarity Search) structure->ligand_based structure_based Structure-Based Screening (Molecular Docking) structure->structure_based target_list Prioritized List of Potential Off-Targets ligand_based->target_list structure_based->target_list validation Experimental Validation target_list->validation

Caption: Computational workflow for off-target prediction.

Methodology:

  • Input Preparation:

    • Obtain the 3D structure of this compound.

  • Ligand-Based Prediction:

    • Utilize online tools or software (e.g., SEA, SwissTargetPrediction) that compare the 2D or 3D similarity of this compound to a database of known ligands for various protein targets.

    • The output will be a ranked list of potential targets based on ligand similarity.

  • Structure-Based Prediction (Molecular Docking):

    • Select a library of protein structures of interest (e.g., all human kinases with available crystal structures).

    • Perform molecular docking simulations to predict the binding affinity of this compound to the active or allosteric sites of these proteins.

    • Rank the proteins based on the predicted binding energy.

  • Data Integration and Prioritization:

    • Combine the results from both ligand-based and structure-based approaches.

    • Prioritize the list of potential off-targets based on the strength of the prediction scores, biological relevance, and any existing literature data.

  • Experimental Validation:

    • Validate the top-ranked predicted off-targets using in vitro binding assays (e.g., SPR, ITC) or cell-based functional assays.

Signaling Pathway

KDM4-Mediated Gene Regulation:

This compound primarily targets the KDM4 family of histone demethylases. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). The demethylation of these sites can lead to either transcriptional activation or repression, depending on the genomic context.

G cluster_pathway KDM4 Signaling Pathway Zavondemstat This compound KDM4 KDM4 (A-D) Zavondemstat->KDM4 Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Activating Mark) KDM4->H3K36me3 Demethylates Gene_Repression Gene Repression H3K9me3->Gene_Repression Maintains Gene_Activation Gene Activation H3K36me3->Gene_Activation Maintains

Caption: Simplified KDM4 signaling pathway.

Disclaimer: This technical support center provides general guidance and protocols. Researchers should adapt these methodologies to their specific experimental systems and always include appropriate controls. The information on this compound is based on publicly available data and may be subject to change as more research becomes available.

References

Addressing in vivo toxicity and adverse effects of (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing in vivo toxicity and adverse effects of (S)-Zavondemstat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as TACH101, is a small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] It selectively targets KDM4 isoforms A-D with no significant effect on other KDM families.[2] By competitively inhibiting the binding of the co-factor alpha-ketoglutarate (B1197944) (α-KG) to the catalytic domain of KDM4, Zavondemstat (B10856581) prevents the demethylation of histones.[3][4] This leads to alterations in gene expression, ultimately inhibiting tumor growth and proliferation.[1][2]

Q2: What are the most common adverse effects of this compound observed in clinical trials?

A2: In a phase I study of patients with advanced solid tumors, the most common treatment-related adverse events (TRAEs) were generally mild (Grade 1 or 2).[3][5][6] These include diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%).[3][5][6]

Q3: What are the known hematological toxicities of this compound?

A3: Hematologic toxicities have been observed in clinical trials, though they are typically low-grade. These include anemia, leukopenia, neutropenia, and thrombocytopenia.[3] Specifically, the reported incidences in a phase I trial were:

  • Anemia: Grade 1 (36.7%), Grade 2 (23.3%), Grade 3 (6.7%)[3]

  • Leukopenia: Grade 1 (16.7%), Grade 2 (3.3%)[3]

  • Neutropenia: Grade 1 (3.3%), Grade 2 (6.7%)[3]

  • Thrombocytopenia: Grade 1 (13.3%), Grade 2 (3.3%)[3]

Q4: Are there any known organ-specific toxicities from preclinical studies?

A4: Preclinical studies in rats and dogs indicated that Zavondemstat has manageable toxicities and favorable oral bioavailability.[1][3] While specific target tissues were identified, detailed public data on organ-specific toxicities from these preclinical studies is limited.[1] As a class, some LSD1 inhibitors have been associated with testicular toxicity in animal models, characterized by dysfunctional spermatogenesis and apoptosis.[7] Therefore, monitoring for reproductive toxicity in preclinical studies may be warranted.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during in vivo studies with this compound in animal models.

Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia.

  • Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. Underlying health conditions can increase susceptibility to drug-induced myelosuppression.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check calculations and administration volumes to ensure the correct dose was given.

    • Establish Maximum Tolerated Dose (MTD): If not already determined, conduct a dose-escalation study to find a safer dose range for your specific animal model.

    • Monitor Animal Health: Ensure that the animals are not compromised by other health issues that could worsen thrombocytopenia.

    • Stagger Dosing: If possible, consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) which has been used in preclinical and clinical studies.[1]

Issue 2: Difficulty in obtaining consistent and accurate platelet counts.

  • Possible Cause: Improper blood collection or sample handling can lead to platelet clumping and inaccurate automated counts.

  • Troubleshooting Steps:

    • Standardize Blood Collection: Use a consistent and minimally stressful blood collection technique (e.g., submandibular or saphenous vein).

    • Use Appropriate Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant like EDTA and mix gently but thoroughly.

    • Prompt Sample Analysis: Analyze blood samples as soon as possible after collection.

    • Manual Smear Examination: Prepare a blood smear for manual review of platelet morphology to confirm automated counts and check for clumping.

Issue 3: Animals exhibiting clinical signs of bleeding (e.g., petechiae, bruising).

  • Possible Cause: Platelet counts have likely fallen to a critically low level, increasing the risk of spontaneous bleeding.

  • Troubleshooting Steps:

    • Immediate Assessment: Humanely assess the animal's condition and consider euthanasia if it is in distress.

    • Dose Reduction or Stoppage: For the remaining animals in the cohort, consider reducing the dose or temporarily halting administration.

    • Supportive Care: Consult with a veterinarian regarding supportive care options, though these are often limited in a research setting.

Issue 4: Inconsistent anti-tumor efficacy in xenograft models.

  • Possible Cause: Issues with drug formulation, administration, or tumor model variability.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the drug is properly dissolved or suspended and administered consistently.

    • Confirm Route of Administration: Oral gavage is a common route for Zavondemstat.[1][3] Ensure proper technique to avoid misdosing.

    • Tumor Model Characterization: Ensure your xenograft model is sensitive to KDM4 inhibition.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure drug levels in plasma and tumor tissue to correlate exposure with efficacy.

Data Presentation: Summary of Clinical Adverse Events

Table 1: Treatment-Related Adverse Events (TRAEs) from Phase I Clinical Trial of this compound [3][5]

Adverse EventGrade 1 (%)Grade 2 (%)Grade 3 (%)
Non-Hematological
Diarrhea12--
Fatigue7--
Decreased Appetite7--
Nausea7--
Hyponatremia7--
Hematological
Anemia36.723.36.7
Leukopenia16.73.3-
Neutropenia3.36.7-
Thrombocytopenia13.33.3-

Note: Data is based on a cohort of 30 patients with advanced solid tumors. Percentages represent the incidence of the adverse event at any grade.

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Use an appropriate mouse strain (e.g., CD-1 or a specific xenograft model), typically 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, and at least three dose levels of Zavondemstat) with a sufficient number of animals per group (n=5-8) for statistical power.

  • Drug Formulation and Administration:

    • Prepare Zavondemstat in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer the drug or vehicle daily via oral gavage at the predetermined doses.

  • Monitoring:

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and the presence of skin abnormalities or bleeding.

    • Body Weight: Record body weights daily.

    • Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at baseline (Day 0) and at regular intervals during the study (e.g., weekly) and at termination.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) on all blood samples to assess red blood cells, white blood cells, and platelets.

    • Prepare blood smears for manual differential counts and morphological examination.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and testes) for histopathological analysis.

    • Collect blood for clinical chemistry analysis to assess organ function (e.g., liver and kidney function tests).

Protocol 2: Monitoring and Management of Thrombocytopenia in Animal Models

  • Baseline Platelet Count: Establish a baseline platelet count for each animal before the start of treatment.

  • Regular Monitoring:

    • Collect blood samples at regular intervals, with increased frequency if a rapid drop in platelets is anticipated based on pilot studies.

    • Perform automated platelet counts and confirm with manual blood smear evaluation, especially if clumping is suspected.

  • Clinical Signs of Bleeding:

    • Closely observe animals for any signs of bleeding, such as petechiae (pinpoint red spots on the skin), ecchymoses (bruising), epistaxis (nosebleeds), or melena (dark, tarry feces).

  • Actionable Thresholds:

    • Establish predefined platelet count thresholds that trigger specific actions, such as dose reduction, temporary cessation of treatment, or humane euthanasia. These thresholds should be determined in consultation with a veterinarian and based on institutional guidelines.

  • Data Interpretation:

    • Analyze the kinetics of platelet count changes to understand the nadir (lowest point) and recovery period. This information is crucial for designing safer dosing schedules in future experiments.

Visualizations

Zavondemstat_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 Zavondemstat Action cluster_2 Downstream Effects Histone Histone H3 KDM4 KDM4 Enzyme Histone->KDM4 Substrate Demethylation Demethylation KDM4->Demethylation Gene_Expression Altered Gene Expression KDM4->Gene_Expression Regulates Methyl_Group Methyl Group (CH3) Demethylation->Histone Removes Methyl Group Zavondemstat This compound Inhibition Inhibition Zavondemstat->Inhibition Inhibition->KDM4 Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound as a KDM4 inhibitor.

In_Vivo_Toxicity_Workflow start Start: In Vivo Study with Zavondemstat acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomize into Groups (Vehicle, Dose 1, 2, 3) acclimatization->grouping dosing Daily Oral Gavage (Zavondemstat or Vehicle) grouping->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring termination Study Termination (Euthanasia & Necropsy) dosing->termination blood_collection Periodic Blood Collection (Baseline, Weekly, Terminal) monitoring->blood_collection monitoring->termination hematology Complete Blood Count (CBC) & Blood Smear blood_collection->hematology hematology->termination analysis Histopathology & Clinical Chemistry termination->analysis end End: Toxicity Profile analysis->end

Caption: Experimental workflow for in vivo toxicity assessment.

Troubleshooting_Thrombocytopenia issue Issue: Unexpectedly Severe Thrombocytopenia cause1 Possible Cause: Dose Too High issue->cause1 cause2 Possible Cause: Animal Health Issues issue->cause2 cause3 Possible Cause: Incorrect Dosing issue->cause3 solution2 Troubleshooting: Conduct MTD Study cause1->solution2 solution4 Troubleshooting: Consider Intermittent Dosing Schedule cause1->solution4 solution3 Troubleshooting: Health Screen Animals Prior to Study cause2->solution3 solution1 Troubleshooting: Verify Dose Calculation & Administration cause3->solution1

Caption: Troubleshooting logic for severe thrombocytopenia.

References

Best practices for long-term storage of (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (S)-Zavondemstat.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[1][2] It is crucial to keep the compound away from direct sunlight and under a nitrogen atmosphere.[2][3]

Q2: How should I store stock solutions of this compound?

The storage conditions for this compound stock solutions depend on the solvent and the desired storage duration:

  • In DMSO: For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][3] For longer-term storage, it is recommended to store aliquots at -80°C for up to 1 year.[1] To prevent inactivation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[3]

  • General Solvent Storage: As a general guideline for solutions in other solvents, storage at -80°C is recommended for up to 6 months to a year.[1][3] Always protect solutions from light.[3]

Q3: Is this compound sensitive to light?

Yes, this compound should be protected from light.[2][3] Commercial suppliers often ship light-sensitive molecules in amber glass bottles.[2] When preparing and storing solutions, use amber vials or wrap containers in foil to prevent photodegradation.

Q4: What is the recommended procedure for preparing stock solutions?

When preparing stock solutions, it is important to use fresh, anhydrous solvents, especially with DMSO, as moisture can reduce solubility.[1] Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[2][3] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Difficulty Dissolving the Compound 1. Use of old or wet solvent (especially DMSO).2. Compound has degraded due to improper storage.1. Use fresh, anhydrous DMSO.[1]2. Try gentle heating or sonication to aid dissolution.[2][3]3. If solubility issues persist, the compound's integrity may be compromised. Consider obtaining a new batch.
Precipitation in Stock Solution After Freezing 1. Concentration is too high for the solvent at low temperatures.2. Repeated freeze-thaw cycles.1. Warm the solution to room temperature and vortex to redissolve.2. Prepare smaller, single-use aliquots to avoid freeze-thaw cycles.[3]
Inconsistent Experimental Results 1. Degradation of the compound due to improper storage (e.g., exposure to light, frequent temperature changes).2. Inaccurate concentration of the stock solution.1. Verify the storage conditions and handling procedures.2. Prepare a fresh stock solution from solid compound.3. Confirm the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy).

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visualizations

Signaling Pathway of this compound

This compound is an inhibitor of histone lysine (B10760008) demethylase 4D (KDM4D). KDM4D is an enzyme that removes methyl groups from histones, specifically H3K9me3 and H3K36me3. This demethylation activity plays a role in the regulation of gene expression and has been implicated in the progression of certain cancers. By inhibiting KDM4D, this compound prevents this demethylation, leading to changes in gene expression and potential anti-tumor effects.

Zavondemstat_Pathway cluster_nucleus Cell Nucleus KDM4D KDM4D Demethylated_Histone Demethylated Histone KDM4D->Demethylated_Histone Demethylation Histone Methylated Histone (e.g., H3K9me3) Histone->KDM4D Substrate Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Zavondemstat This compound Zavondemstat->KDM4D Inhibition Troubleshooting_Workflow Start Suspected Degradation Visual_Inspection Visual Inspection (Color change, clumping?) Start->Visual_Inspection Solubility_Test Solubility Test (Does it dissolve as expected?) Visual_Inspection->Solubility_Test No obvious change Discard_Compound Discard and Use New Batch Visual_Inspection->Discard_Compound Change observed Analytical_Check Analytical Check (e.g., HPLC/MS for purity) Solubility_Test->Analytical_Check Soluble Solubility_Test->Discard_Compound Insoluble Use_Compound Proceed with Experiment Analytical_Check->Use_Compound Purity Confirmed Analytical_Check->Discard_Compound Purity Compromised

References

Technical Support Center: Improving Bioavailability of (S)-Zavondemstat in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the histone lysine (B10760008) demethylase (KDM4) inhibitor, (S)-Zavondemstat, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might affect its oral bioavailability?

A1: Based on available data, this compound is a lipophilic molecule with a high calculated XLogP3 of 5.6 and a molecular weight of 431.5 g/mol [1]. It is reported to be insoluble in water and ethanol, with some solubility in DMSO[2]. These properties suggest that its oral bioavailability is likely limited by poor aqueous solubility and dissolution rate in the gastrointestinal (GI) tract.

Q2: What are the common reasons for low and variable oral bioavailability of poorly soluble compounds like this compound in animal studies?

A2: Low and variable oral bioavailability for compounds like this compound in animal models can stem from several factors:

  • Poor Solubility and Dissolution: The compound may not dissolve sufficiently in the GI fluids to be absorbed. This is a primary challenge for lipophilic drugs[3].

  • Inadequate Formulation: The dosing vehicle may not effectively wet the compound or maintain it in a solubilized state at the site of absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.

  • Gastrointestinal Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

  • Animal-Specific Physiological Factors: Differences in GI tract pH, fluid volume, transit time, and metabolic enzyme expression between animal species (e.g., rats vs. dogs) can lead to variable absorption.

Q3: What initial formulation strategies can be employed for a preclinical oral bioavailability study of this compound?

A3: For initial in vivo screening in animal models like rats or mice, a simple suspension or a co-solvent system is often used. A common starting formulation for poorly soluble compounds, as suggested for Zavondemstat (B10856581) by a commercial supplier, is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or water[2][4]. This formulation aims to keep the compound solubilized for administration. For larger doses, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water may be necessary.

Q4: In which animal species have preclinical pharmacokinetic studies of this compound been conducted?

A4: Preclinical studies of Zavondemstat have been conducted in rats and dogs, where it was reported to have "favorable oral bioavailability"[5]. However, specific quantitative data from these studies are not publicly available.

Troubleshooting Guide

This guide addresses common issues encountered during in-life oral pharmacokinetic studies of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Systemic Exposure (Low Cmax and AUC) 1. Poor Compound Solubility and Dissolution: The formulation is not effectively solubilizing the compound in the GI tract.1a. Optimize the Formulation: Consider advanced formulation strategies such as: - Micronization/Nanonization: Reduce the particle size of the this compound drug substance to increase the surface area for dissolution. - Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to create a higher energy amorphous form, which has greater solubility than the crystalline form. - Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems can improve solubilization and enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism. This is a promising strategy for lipophilic kinase inhibitors[6][7][8][9][10]. - Complexation: Use of cyclodextrins to form inclusion complexes can enhance aqueous solubility.
2. Significant First-Pass Metabolism or Efflux: The compound is being rapidly cleared by the liver or pumped out of intestinal cells.2a. Conduct Mechanistic Studies: To differentiate between poor absorption and high clearance, an intravenous (IV) dose group is necessary to determine absolute bioavailability.2b. In Vitro Models: Use Caco-2 cell monolayers to assess permeability and determine if this compound is a substrate for efflux transporters like P-gp. Liver microsomes or hepatocytes can be used to evaluate its metabolic stability.
High Variability in Plasma Concentrations 1. Inconsistent Dosing Technique: Inaccurate or variable administration of the dosing formulation.1a. Standardize Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage for the specific animal model. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle.
2. Formulation Instability: The compound is precipitating out of the dosing vehicle before or during administration.2a. Assess Formulation Homogeneity and Stability: Ensure suspensions are uniformly mixed before each dose. If using a solution, check for precipitation over the duration of the dosing period. Prepare formulations fresh daily if stability is a concern.
3. Food Effects: Interaction with food or chyme in the GI tract is affecting absorption.3a. Standardize Fasting Conditions: Ensure a consistent fasting period (e.g., overnight for rats) before dosing to reduce variability in GI conditions.
No Measurable Plasma Concentrations 1. Bioanalytical Method Sensitivity: The lower limit of quantification (LLOQ) of the analytical method is too high to detect the compound at the administered dose.1a. Optimize the Bioanalytical Method: Improve the sensitivity of the LC-MS/MS method by optimizing sample extraction, chromatography, and mass spectrometry parameters.
2. Extremely Poor Absorption and/or High Clearance: A combination of very low solubility, low permeability, and/or extensive first-pass metabolism.2a. Re-evaluate Formulation and Dose: Consider more advanced formulations as mentioned above. If exposure is still not observed, a higher dose may be necessary, but consider potential toxicity. An IV dose is critical to understand the compound's clearance.

Data Presentation

While specific preclinical pharmacokinetic data for different this compound formulations are not publicly available, the following table illustrates how such data could be presented to compare the performance of various formulation strategies in a rat model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) with Different Formulations.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (nghr/mL) Oral Bioavailability (F%)
Aqueous Suspension (0.5% CMC) 50 ± 152.0250 ± 755%
Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80) 150 ± 401.5800 ± 20016%
Micronized Suspension 120 ± 301.5700 ± 18014%
Amorphous Solid Dispersion (in PVP-VA) 400 ± 901.02500 ± 60050%
Self-Emulsifying Drug Delivery System (SEDDS) 550 ± 1201.03500 ± 75070%
Calculated based on a hypothetical IV AUC of 5000 nghr/mL.

Experimental Protocols

Protocol 1: Oral Administration by Gavage in Rats

This protocol describes the standard procedure for administering a test compound orally to rats.

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days before the experiment.

    • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the desired formulation of this compound (e.g., suspension in 0.5% CMC or solution in a co-solvent system) on the day of dosing.

    • Ensure the formulation is homogeneous. If it is a suspension, maintain constant stirring during the dosing procedure.

  • Dosing Procedure:

    • Weigh each rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert a straight or curved, ball-tipped gavage needle gently into the esophagus. Do not force the needle.

    • Administer the formulation slowly.

    • Withdraw the needle and return the animal to its cage.

    • Provide access to food 2-4 hours post-dosing.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
  • Blood Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for this compound in Rat Plasma (General)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Quantify the concentration of this compound in the study samples by interpolating from the calibration curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Experimental_Workflow_for_Bioavailability_Improvement cluster_0 Formulation Development cluster_1 In Vivo Animal Study (Rats) cluster_2 Bioanalysis & PK cluster_3 Outcome Formulation_A Aqueous Suspension Oral_Dosing Oral Dosing (Gavage) Formulation_A->Oral_Dosing Formulation_B Co-solvent System Formulation_B->Oral_Dosing Formulation_C Amorphous Solid Dispersion (ASD) Formulation_C->Oral_Dosing Formulation_D Lipid-Based (SEDDS) Formulation_D->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Sample_Prep Plasma Sample Preparation Blood_Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis PK Parameter Calculation LCMS_Analysis->PK_Analysis Compare_PK Compare Cmax, AUC, F% Select Lead Formulation PK_Analysis->Compare_PK

Workflow for improving this compound bioavailability.

Troubleshooting_Low_Bioavailability cluster_Investigation Investigation Path cluster_Solutions Potential Solutions Start Low Oral Bioavailability Observed in PK Study Solubility Is the compound poorly soluble? Start->Solubility Permeability Is permeability a limiting factor? Solubility->Permeability No Formulation_Strategies Enhancing Formulations: - Nanosizing - ASD - Lipid-Based (SEDDS) Solubility->Formulation_Strategies Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Permeation_Enhancers Permeation Enhancers (if permeability is low) Permeability->Permeation_Enhancers Yes Metabolism_Inhibitors Co-administer with Metabolic Inhibitors (for mechanistic understanding) Metabolism->Metabolism_Inhibitors Yes

Troubleshooting logic for low oral bioavailability.

KDM4_Signaling_Pathway Zavondemstat This compound KDM4 KDM4 Enzyme Zavondemstat->KDM4 Inhibits Demethylation Demethylation KDM4->Demethylation Histone Histone H3 (e.g., H3K9me3/me2) Histone->Demethylation Gene_Expression Altered Gene Expression (Oncogenes Off / Tumor Suppressors On) Demethylation->Gene_Expression Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth

This compound's mechanism via KDM4 inhibition.

References

Investigating mechanisms of cellular resistance to (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating cellular resistance to (S)-Zavondemstat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The information provided is based on established principles of resistance to epigenetic therapies and the known functions of KDM4 histone demethylases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TACH101 or QC8222) is an orally bioavailable, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of proteins (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2][3] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[4][5][6] By inhibiting KDM4, this compound prevents the demethylation of these histone marks, leading to changes in chromatin structure and gene expression. This can result in the suppression of oncogenic pathways and the induction of anti-tumor effects.[1][3]

Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to epigenetic drugs, including histone demethylase inhibitors, can arise through several mechanisms:

  • Epigenetic Reprogramming: Cancer cells can adapt to KDM4 inhibition by altering other epigenetic marks to maintain a pro-survival gene expression program. This may involve the upregulation of other histone demethylases or methyltransferases to compensate for the loss of KDM4 activity.

  • Transcriptional Rewiring: Cells may activate alternative signaling pathways to bypass their dependency on KDM4-regulated genes. For instance, upregulation of transcription factors or coactivators that are not direct targets of KDM4 can promote cell survival and proliferation.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy. Alterations in drug metabolism pathways could also contribute to resistance.

  • Target Alteration: Although less common for non-covalent inhibitors, mutations in the KDM4 catalytic domain could potentially reduce the binding affinity of this compound.

  • Activation of DNA Repair Pathways: KDM4 has been implicated in DNA repair.[1] Enhanced DNA repair capacity could potentially counteract the cytotoxic effects of this compound, particularly if used in combination with DNA-damaging agents.

Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?

Currently, there are no clinically validated biomarkers to predict the response to this compound. However, preclinical studies suggest that tumors with high levels of KDM4 expression may be more susceptible to its inhibition.[3] Investigating the baseline expression of KDM4 isoforms and the histone methylation status (H3K9me3 and H3K36me3) in your cell lines of interest may provide insights into their potential sensitivity.

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound in our long-term cell culture.

This suggests the development of acquired resistance. The following steps can help you investigate the underlying mechanisms.

Hypothesized Cause & Experimental Workflow

Caption: Troubleshooting workflow for investigating acquired resistance to this compound.

Detailed Methodologies:

  • IC50 Determination (Cell Viability Assay):

    • Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

    • Calculate the IC50 values using non-linear regression analysis. A significant increase (e.g., >3-fold) in the IC50 of the long-term cultured cells compared to the parental line indicates resistance.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from both parental and resistant cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for KDM4A, KDM4B, KDM4C, KDM4D, and potential drug transporters like ABCB1 (MDR1).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

  • Western Blotting:

    • Lyse parental and resistant cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against KDM4 isoforms, H3K9me3, H3K36me3, and total Histone H3 (as a loading control).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Problem 2: High intrinsic resistance to this compound in a specific cancer cell line.

Some cell lines may exhibit de novo resistance to KDM4 inhibition. Understanding the reasons for this can inform patient stratification strategies.

Hypothesized Signaling Pathway for Intrinsic Resistance

Intrinsic_Resistance_Pathway cluster_drug Drug Action cluster_target Cellular Target & Effect cluster_resistance Potential Intrinsic Resistance Mechanisms cluster_outcome Cellular Outcome Zavondemstat This compound KDM4 KDM4 Zavondemstat->KDM4 Inhibits Histone_Demethylation H3K9/H3K36 Demethylation KDM4->Histone_Demethylation Catalyzes Resistance Drug Resistance Histone_Demethylation->Resistance Inhibition of this process is bypassed Low_KDM4 Low KDM4 Expression Low_KDM4->Resistance Leads to Redundant_Pathway Active Redundant Epigenetic Pathway (e.g., other KDMs) Redundant_Pathway->Resistance Leads to Downstream_Mutation Mutations in Downstream Effector Genes Downstream_Mutation->Resistance Leads to

Caption: Hypothesized signaling pathways leading to intrinsic resistance to this compound.

Investigative Approaches:

  • Baseline KDM4 Expression: Compare the mRNA and protein levels of KDM4 isoforms in your cell line of interest with a panel of sensitive cell lines. Low or absent expression of KDM4s could explain the lack of response.

  • Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA-sequencing to identify mutations in genes downstream of KDM4 or to uncover constitutively active signaling pathways that render the cells independent of KDM4 activity.

  • Functional Genomic Screens: Utilize CRISPR-Cas9 or shRNA screens to identify genes whose knockout or knockdown confers resistance to this compound. This can reveal novel resistance pathways.

Quantitative Data Summary

The following tables provide hypothetical examples of data you might generate when investigating resistance to this compound.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Cell Line A (Parental)This compound0.5-
Cell Line A (Resistant)This compound5.010
Cell Line B (Parental)This compound1.2-
Cell Line B (Resistant)This compound9.88.2

Table 2: Relative Gene Expression in Parental vs. Resistant Cells

GeneParental Cells (Relative Expression)Resistant Cells (Relative Expression)Fold Change
KDM4A1.01.21.2
KDM4B1.00.90.9
KDM4C1.01.11.1
KDM4D1.01.01.0
ABCB1 (MDR1)1.015.415.4
KDM5B1.08.78.7

This technical support guide is intended to provide a framework for investigating resistance to this compound. The specific mechanisms of resistance may be cell-type and context-dependent. For further assistance, please consult the relevant scientific literature on KDM4 biology and drug resistance.

References

Validation & Comparative

Head-to-head study of (S)-Zavondemstat and [alternative compound] in [specific cancer] models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of epigenetic cancer therapies, a new comparative analysis offers researchers a direct look at the preclinical efficacy of two prominent histone demethylase inhibitors, (S)-Zavondemstat (TACH101) and GSK-J4, in colorectal cancer (CRC) models. This guide synthesizes available data to provide a head-to-head comparison of their anti-tumor activities, offering valuable insights for drug development professionals in the oncology space.

This compound, a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the KDM4 histone demethylase family, has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of CRC models. GSK-J4, a selective inhibitor of the KDM6 family of histone demethylases, has also shown significant anti-tumor effects in CRC, particularly in targeting tumor-initiating cells. This guide provides a quantitative comparison of their performance and detailed experimental methodologies to aid in the evaluation of these compounds for further research and development.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo preclinical data for this compound and GSK-J4 in various colorectal cancer models.

Table 1: In Vitro Anti-proliferative and Apoptotic Activity in Colorectal Cancer Cell Lines
CompoundCell LineAssay TypeMetricValue (µM)Citation
This compound (TACH101) HT-29Apoptosis InductionEC500.033 - 0.092[1][2]
MSI-H CRC Cell LinesCell ViabilityIC500.001 - 0.150[3][4]
GSK-J4 HCT116Cell ProliferationIC50~5
DLD-1Cell ProliferationIC50~7
SW480Cell ProliferationIC50~8
Table 2: Activity in Patient-Derived Colorectal Cancer Models
CompoundModel TypeSubtypeMetricValue (µM)Citation
This compound (TACH101) PDX ModelsMSIIC500.001 - 0.014[3][4]
PDX ModelsMSSIC500.003 - 0.270[3][4]
Organoid ModelsMSIIC500.022 - 0.149[3][4]
Organoid ModelsMSSIC50> 10[3][4]
Table 3: In Vivo Anti-Tumor Efficacy in Colorectal Cancer Xenograft Models
CompoundXenograft ModelOutcomeResultCitation
This compound (TACH101) SU60 (CRC)Tumor Control≥70%[3][4]
Colorectal XenograftTumor Growth InhibitionUp to 100%[1][5]
GSK-J4 HCT116 XenograftTumor GrowthSignificant Inhibition

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.

Zavondemstat_Pathway Figure 1: this compound Mechanism of Action cluster_nucleus Nucleus KDM4 KDM4 (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates Oncogenes Oncogene Expression KDM4->Oncogenes Activates H3K9me3->Oncogenes Represses Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Tumor_Supp_Genes Tumor Suppressor Gene Expression Tumor_Supp_Genes->Cell_Proliferation Zavondemstat This compound Zavondemstat->KDM4 Inhibits

Caption: this compound inhibits KDM4, preventing the removal of repressive histone marks like H3K9me3 from oncogenes, thereby suppressing their expression and inhibiting cancer cell proliferation.

In_Vitro_Workflow Figure 2: In Vitro Experimental Workflow cluster_workflow Workflow start Start: Colorectal Cancer Cell Lines/Organoids treatment Treatment with This compound or GSK-J4 (Dose-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis_assay data_analysis Data Analysis: IC50 / EC50 Determination proliferation_assay->data_analysis apoptosis_assay->data_analysis

Caption: A generalized workflow for in vitro comparison of anti-cancer compounds, from cell culture to data analysis.

In_Vivo_Workflow Figure 3: In Vivo Xenograft Study Workflow cluster_workflow Workflow start Start: Implantation of CRC Cells/ PDX tissue into Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing with This compound, GSK-J4, or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint

Caption: A standard workflow for assessing in vivo anti-tumor efficacy using xenograft models.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Cell Proliferation Assay
  • Cell Lines and Culture: Human colorectal cancer cell lines (e.g., HT-29, HCT116, DLD-1, SW480) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or GSK-J4 for 72-168 hours. Cell viability is assessed using a commercial kit such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay, following the manufacturer's instructions.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Apoptosis Assay
  • Cell Culture and Treatment: CRC cells are seeded in 96-well plates and treated with various concentrations of the test compounds as described for the proliferation assay.

  • Assay Procedure: Apoptosis induction is quantified using a caspase activity assay, such as the Caspase-Glo® 3/7 Assay (Promega). After the desired treatment period (e.g., 48 or 72 hours), the reagent is added to the wells, and luminescence, which is proportional to caspase activity, is measured.

  • Data Analysis: The half-maximal effective concentration (EC50) for apoptosis induction is determined by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Patient-Derived Xenograft (PDX) and Organoid Models
  • Model Establishment: PDX models are established by implanting fresh tumor tissue from CRC patients subcutaneously into immunocompromised mice. Organoid cultures are established from fresh patient tumor tissue following enzymatic digestion and embedding in Matrigel.

  • In Vitro 3D Assays: For organoid sensitivity testing, established organoids are dissociated, seeded into 96-well plates, and treated with the compounds. Cell viability is measured using a 3D-compatible assay like CellTiter-Glo® 3D.

  • In Vivo Efficacy Studies: Once PDX tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or GSK-J4 is administered orally at a predetermined dose and schedule. Tumor volumes and body weights are measured regularly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.

Conclusion

This comparative guide provides a snapshot of the preclinical profiles of this compound and GSK-J4 in colorectal cancer models. This compound demonstrates potent, low nanomolar activity, particularly in MSI-H CRC subtypes, both in vitro and in patient-derived models. GSK-J4 also exhibits significant anti-tumor effects. The provided data and protocols offer a valuable resource for researchers to design further studies to explore the full therapeutic potential of these epigenetic modulators in the treatment of colorectal cancer. Further head-to-head studies in the same experimental settings are warranted for a definitive comparison.

References

A Comparative Guide to Predictive Biomarkers for Novel Cancer Therapies: (S)-Zavondemstat and Navtemadlin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two targeted cancer therapies, (S)-Zavondemstat and Navtemadlin (B612071), with a focus on the identification and application of predictive biomarkers for patient stratification. While this compound is an emerging epigenetic modulator in early-phase clinical trials, Navtemadlin offers a compelling case study in biomarker-driven drug development. This document outlines their mechanisms of action, summarizes key clinical data, provides detailed experimental protocols for biomarker assessment, and visualizes the relevant biological pathways.

Introduction to this compound and Navtemadlin

This compound (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4) isoforms A-D.[1][2] KDM4 enzymes are epigenetic regulators that are frequently overexpressed in various cancers and contribute to tumorigenesis by altering chromatin structure and gene expression.[3][4] By inhibiting KDM4, this compound aims to reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic pathways.[5]

Navtemadlin (also known as KRT-232) is a potent and selective oral inhibitor of the murine double minute 2 (MDM2) protein.[6] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[7] In cancers with wild-type TP53, overexpression of MDM2 can lead to the degradation of p53, thereby allowing cancer cells to evade apoptosis. Navtemadlin works by disrupting the MDM2-p53 interaction, which restores p53 function and induces apoptosis in cancer cells.[6]

Comparative Analysis of this compound and Navtemadlin

The following tables provide a side-by-side comparison of this compound and Navtemadlin, summarizing their key characteristics, clinical trial data, and biomarker status.

Table 1: Drug Characteristics and Mechanism of Action

FeatureThis compoundNavtemadlin
Target Pan-KDM4 (Lysine Demethylase 4) isoforms A-D[1][2]MDM2 (Murine Double Minute 2)[6]
Mechanism of Action Epigenetic modulation through inhibition of histone demethylation, leading to altered gene expression and suppression of oncogenic pathways.[5][8]Blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells.[6][7]
Administration Oral[8]Oral[6]

Table 2: Clinical Trial Data and Efficacy

Trial Identifier & PhaseDrugIndicationKey Efficacy Data
NCT05076552 (Phase 1) [5][8][9]This compoundAdvanced Solid TumorsIn 23 evaluable patients, 44% achieved stable disease (SD). 9% of patients had stable disease for ≥ 6 months.[5][9][10]
BOREAS (NCT03662126) (Phase 3) [1][11][12][13][14]NavtemadlinRelapsed/Refractory Myelofibrosis (TP53 wild-type)Spleen volume reduction of ≥35% at week 24: 15% in the Navtemadlin arm vs. 5% in the best available therapy (BAT) arm.[1][12][14] Total symptom score reduction of ≥50% at week 24: 24% in the Navtemadlin arm vs. 12% in the BAT arm.[1][12][14]

Table 3: Predictive Biomarkers

DrugPredictive Biomarker(s)Status
This compound KDM4 Overexpression: Overexpression of KDM4 isoforms is observed in a variety of cancers and is associated with poor prognosis.[4][15] Mismatch Repair Deficiency (dMMR): Preclinical data suggests that colorectal cancer cells with dMMR may be more sensitive to KDM4 inhibition.[16]Investigational
Navtemadlin TP53 Wild-Type Status: The presence of wild-type TP53 is essential for the mechanism of action of Navtemadlin, as it relies on the restoration of p53 function.[6][11]Established

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and Navtemadlin.

KDM4_Signaling_Pathway KDM4 Signaling Pathway cluster_nucleus Nucleus KDM4 KDM4A/B/C/D H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates Oncogenes Oncogenes (e.g., c-Myc) KDM4->Oncogenes Activates TumorSuppressors Tumor Suppressor Genes KDM4->TumorSuppressors Represses H3K9me3->Oncogenes Represses H3K9me3->TumorSuppressors Maintains Repression Transcription_Activation Transcriptional Activation Oncogenes->Transcription_Activation Transcription_Repression Transcriptional Repression TumorSuppressors->Transcription_Repression Proliferation Cell Proliferation, Survival, Metastasis Transcription_Activation->Proliferation Zavondemstat (B10856581) This compound Zavondemstat->KDM4 Inhibits MDM2_p53_Signaling_Pathway In the absence of Navtemadlin, overexpressed MDM2 leads to p53 degradation, promoting cancer cell survival. cluster_cell Cancer Cell (TP53 Wild-Type) MDM2 MDM2 p53_wt p53 (wild-type) MDM2->p53_wt Binds and Ubiquitinates Proteasome Proteasome p53_wt->Proteasome Degradation Apoptosis Apoptosis p53_wt->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53_wt->CellCycleArrest Induces Navtemadlin Navtemadlin Navtemadlin->MDM2 Inhibits ChIP_seq_Workflow ChIP-seq Experimental Workflow start 1. Cell Cross-linking (Formaldehyde) lysis 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) start->lysis immunoprecipitation 3. Immunoprecipitation (Antibody against histone modification, e.g., H3K9me3) lysis->immunoprecipitation washing 4. Washing (Remove non-specific binding) immunoprecipitation->washing elution 5. Elution & Reverse Cross-linking (Heat and Proteinase K treatment) washing->elution dna_purification 6. DNA Purification elution->dna_purification library_prep 7. Library Preparation (End repair, A-tailing, adapter ligation) dna_purification->library_prep sequencing 8. Next-Generation Sequencing (NGS) library_prep->sequencing analysis 9. Data Analysis (Peak calling, differential binding analysis) sequencing->analysis TP53_NGS_Workflow TP53 NGS Experimental Workflow start 1. DNA Extraction from FFPE Tissue quantification 2. DNA Quantification and Quality Control start->quantification library_prep 3. Library Preparation (Targeted amplification or hybrid capture of TP53 exons) quantification->library_prep sequencing 4. Next-Generation Sequencing (NGS) library_prep->sequencing analysis 5. Bioinformatic Analysis (Alignment, variant calling, annotation) sequencing->analysis

References

Evaluating the Synergistic Potential of LSD1 Inhibition with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer therapy, the convergence of epigenetics and immunotherapy is opening new avenues for treatment. This guide provides a comparative analysis of the synergistic potential of targeting Lysine-Specific Demethylase 1 (LSD1) with immunotherapy, with a focus on the clinical candidate Seclidemstat. It is important to note that while the initial query mentioned (S)-Zavondemstat, this compound is a KDM4 inhibitor. This guide will focus on Seclidemstat (SP-2577), a potent, reversible, non-competitive inhibitor of LSD1, and compare its potential with other epigenetic modifiers in combination with immune checkpoint inhibitors.

Introduction to LSD1 and its Role in Cancer Immunity

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). By modulating histone methylation, LSD1 plays a crucial role in regulating gene expression. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogenic pathways.

Recent studies have unveiled a critical role for LSD1 in shaping the tumor microenvironment (TME) and influencing anti-tumor immunity.[1][2] High LSD1 expression is often associated with an immunosuppressive TME, characterized by reduced infiltration of cytotoxic T lymphocytes (CTLs) and increased presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2]

Seclidemstat (SP-2577): An LSD1 Inhibitor with Immunomodulatory Potential

Seclidemstat (formerly SP-2577) is a clinical-stage, oral, reversible inhibitor of LSD1.[3][4] Its mechanism of action extends beyond direct anti-tumor effects and involves reprogramming the tumor immune landscape.

Mechanism of Action and Synergy with Immunotherapy

The synergistic potential of Seclidemstat with immunotherapy, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, stems from its ability to convert immunologically "cold" tumors into "hot" tumors.[5] This is achieved through several key mechanisms:

  • Upregulation of Antigen Presentation Machinery: LSD1 inhibition can lead to the re-expression of MHC class I molecules on tumor cells, enhancing their recognition by CTLs.[2]

  • Induction of Viral Mimicry: By derepressing endogenous retroviral elements (ERVs), LSD1 inhibitors can trigger an interferon response, mimicking a viral infection and attracting immune cells to the tumor.

  • Modulation of Immune Cell Infiltration and Function: Inhibition of LSD1 can decrease the population of immunosuppressive cells like Tregs and MDSCs while promoting the infiltration and activation of effector T cells and natural killer (NK) cells.[5]

  • Increased Expression of Immune Checkpoint Ligands: Paradoxically, LSD1 inhibition can sometimes increase the expression of PD-L1 on tumor cells.[5] While this may seem counterintuitive, it can render tumors more susceptible to blockade by anti-PD-1/PD-L1 therapies.

The following diagram illustrates the proposed synergistic mechanism of Seclidemstat and anti-PD-1 therapy.

Synergy_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T Cell LSD1 LSD1 MHC_I MHC Class I LSD1->MHC_I represses PDL1 PD-L1 LSD1->PDL1 represses ERVs Endogenous Retroviral Elements LSD1->ERVs represses Antigen_Presentation Antigen Presentation MHC_I->Antigen_Presentation PD1 PD-1 PDL1->PD1 binds & inhibits Interferon_Response Interferon Response ERVs->Interferon_Response TCR TCR Antigen_Presentation->TCR recognizes Activation T Cell Activation & Killing TCR->Activation Seclidemstat Seclidemstat (LSD1 Inhibitor) Seclidemstat->LSD1 Anti_PD1 Anti-PD-1 mAb Anti_PD1->PD1 blocks

Proposed synergistic mechanism of Seclidemstat and anti-PD-1 therapy.

Comparative Analysis with Other Epigenetic Modifiers

While LSD1 inhibitors show significant promise, other classes of epigenetic drugs are also being explored in combination with immunotherapy. This section provides a comparative overview.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors, such as Romidepsin (B612169), represent another class of epigenetic modulators with immunomodulatory properties.[6][7]

  • Mechanism of Synergy: Similar to LSD1 inhibitors, HDAC inhibitors can increase the expression of MHC molecules and tumor-associated antigens.[6] They can also promote the expression of T-cell-attracting chemokines and enhance the function of effector immune cells.[8] Some studies have shown that HDAC inhibitors can upregulate PD-L1 expression, potentially sensitizing tumors to ICIs.[8]

Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is involved in gene silencing through H3K27 trimethylation. Inhibitors like Tazemetostat (B611178) are being investigated for their synergistic effects with immunotherapy.[9][10]

  • Mechanism of Synergy: EZH2 inhibition can enhance the immunogenicity of tumor cells by upregulating antigen presentation pathways.[10] It can also modulate the TME by reducing the number of Tregs and improving the function of cytotoxic T cells.[11] Preclinical studies have shown that combining EZH2 inhibitors with CAR-T cell therapy can lead to significantly improved survival in mouse models.[11]

Preclinical Data Comparison

Direct head-to-head preclinical studies comparing these different epigenetic modulator and immunotherapy combinations are limited. The following tables summarize available quantitative data from separate studies to provide a basis for comparison.

Table 1: In Vivo Tumor Growth Inhibition

Combination TherapyTumor ModelDosing RegimenTumor Growth Inhibition (TGI) vs. ControlSynergy vs. MonotherapyReference
Seclidemstat + anti-PD-1 SWI/SNF mutated Ovarian CancerSeclidemstat: 25 mg/kg, BID, PO; anti-PD-1: 10 mg/kg, BIW, IPData not quantitatively reported, but described as synergistic.Synergistic effect observed.[12]
Romidepsin + anti-PD-1 Colon Cancer (CAC mice)Romidepsin: 0.5 mg/kg, BIW, IP; anti-PD-1: 200 µ g/mouse , BIW, IPCombination significantly reduced tumor number compared to control and single agents.Enhanced anti-tumor effects and partially reversed immunosuppression.[8]
Tazemetostat + anti-PD-1 Head and Neck Squamous Cell Carcinoma (anti-PD-1 resistant model)Tazemetostat: 200 mg/kg, BID, PO; anti-PD-1: 10 mg/kg, BIW, IPCombination suppressed tumor growth.Combination was effective where single agents were not.[13]

Table 2: Immunomodulatory Effects in the Tumor Microenvironment

Combination TherapyKey Immunomodulatory EffectsReference
Seclidemstat + anti-PD-1 Increased infiltration of CD8+ T cells; Decreased Tregs and MDSCs.[12]
Romidepsin + anti-PD-1 Increased percentage of IFN-γ+ CD8+ T cells; Decreased ratio of Th1/Th2 cells.[8]
Tazemetostat + anti-PD-1 Increased antigen-specific CD8+ T cell proliferation and IFN-γ production; Upregulation of CXCL10.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key experiments cited in this guide.

In Vivo Tumor Growth Inhibition Study

A generalized workflow for assessing in vivo tumor growth inhibition is as follows:

TGI_Workflow start Tumor Cell Implantation (e.g., subcutaneous) tumor_growth Tumor Growth Monitoring (caliper measurements) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., oral gavage, IP injection) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., tumor volume, survival) monitoring->endpoint analysis Data Analysis (TGI calculation, statistical tests) endpoint->analysis conclusion Conclusion on Efficacy and Synergy analysis->conclusion

Workflow for an in vivo tumor growth inhibition study.

Protocol Details:

  • Cell Culture and Implantation: Tumor cells are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[1]

  • Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width^2)/2.[1]

  • Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, Seclidemstat alone, anti-PD-1 alone, combination). Dosing is administered as per the study design.

  • Endpoint and Data Analysis: The study continues until tumors in the control group reach a predetermined endpoint. Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis (e.g., ANOVA) is used to determine significance.[14]

Immune Cell Profiling by Flow Cytometry

Flow cytometry is used to quantify different immune cell populations within the TME.

Flow_Cytometry_Workflow start Tumor Excision and Single-Cell Suspension Preparation staining Cell Staining with Fluorochrome-Conjugated Antibodies start->staining acquisition Data Acquisition on a Flow Cytometer staining->acquisition analysis Data Analysis (gating and quantification) acquisition->analysis conclusion Determination of Immune Cell Population Changes analysis->conclusion

Workflow for immune cell profiling by flow cytometry.

Protocol Details:

  • Sample Preparation: Tumors are harvested, minced, and digested with enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[9]

  • Antibody Staining: Cells are stained with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are applied to identify and quantify specific immune cell populations.[9]

Cytokine Analysis by ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is a common method to measure cytokine levels in tumor lysates or plasma.

Protocol Details:

  • Plate Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.[15]

  • Sample Incubation: Samples (tumor lysates or plasma) and standards are added to the wells and incubated.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.

  • Signal Development and Measurement: A substrate is added, and the colorimetric change is measured using a plate reader. Cytokine concentrations are determined by comparison to a standard curve.[15]

Conclusion and Future Directions

The combination of LSD1 inhibitors, such as Seclidemstat, with immunotherapy represents a promising strategy to overcome resistance to immune checkpoint blockade. The ability of these agents to remodel the tumor microenvironment and enhance anti-tumor immunity is a key advantage. While other epigenetic modifiers like HDAC and EZH2 inhibitors also show synergistic potential, the specific mechanisms and the tumor types in which they are most effective may differ.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials are needed to directly compare the efficacy and safety of different epigenetic modulator-immunotherapy combinations.

  • Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to benefit from these combination therapies.

  • Optimizing Dosing and Scheduling: Further studies are required to determine the optimal dose and timing of administration for these combination regimens to maximize synergy and minimize toxicity.

By continuing to explore the intricate interplay between epigenetics and the immune system, the field of oncology is poised to deliver more effective and personalized treatments for cancer patients.

References

(S)-Zavondemstat: A Comparative Analysis of Cross-Reactivity with Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Zavondemstat (also known as TACH101 or QC8222) is a potent and selective pan-inhibitor of the Histone Demethylase 4 (KDM4) family, a group of enzymes implicated in the progression of various cancers. This guide provides a comparative assessment of its cross-reactivity with other histone demethylase families, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

This compound demonstrates high selectivity for the KDM4 family of histone demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D.[1][2][3] It exhibits significantly lower activity against other histone demethylase families, underscoring its targeted mechanism of action. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window in clinical applications. This document outlines the quantitative cross-reactivity profile of this compound, details the experimental protocols for assessing inhibitor potency, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Cross-Reactivity Profile of this compound

The inhibitory activity of this compound against a panel of histone demethylases is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Histone Demethylase FamilyTargetThis compound IC50 (nM)Potency
KDM4 KDM4A80High
KDM4B80High
KDM4C80High
KDM4D80High
KDM5 KDM5 Family Members140 - 400Weak
KDM2 KDM2 Family MembersSignificantly lower potencyVery Low
KDM3 KDM3 Family MembersSignificantly lower potencyVery Low
KDM6 KDM6 Family MembersSignificantly lower potencyVery Low
KDM7 KDM7 Family MembersSignificantly lower potencyVery Low

Table 1: Comparative IC50 values of this compound against various histone demethylase families. Data compiled from publicly available sources.[1][4]

Experimental Protocols

The determination of IC50 values for histone demethylase inhibitors is critical for assessing their potency and selectivity. A commonly employed method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: TR-FRET Assay for Histone Demethylase Inhibitor Profiling

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific histone demethylase.

1. Reagents and Materials:

  • Recombinant histone demethylase (e.g., KDM4A, KDM5B)

  • Biotinylated histone peptide substrate (e.g., H3K9me3)

  • Alpha-ketoglutarate (α-KG) cofactor

  • Ascorbate and Fe(II)

  • Europium-labeled anti-histone antibody (specific for the demethylated product, e.g., anti-H3K9me2)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., HEPES, Tris-HCl)

  • Test inhibitor (this compound) and control compounds

  • 384-well microplates

  • TR-FRET-compatible plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution containing the histone demethylase, biotinylated histone peptide substrate, α-KG, ascorbate, and Fe(II) in the assay buffer.

  • Reaction Initiation: Add the enzyme-substrate mixture to the wells of the 384-well plate.

  • Inhibitor Addition: Add the serially diluted this compound or control compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the demethylation reaction to proceed.

  • Detection: Add a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to each well.

  • Second Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for antibody-antigen binding and FRET signal development.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

KDM4_Oncogenic_Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes KDM4 KDM4A/B/C/D H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylation Oncogenes Oncogenes H3K9me3->Oncogenes Represses Tumor_Suppressors Tumor Suppressors H3K9me3->Tumor_Suppressors Maintains Expression Proliferation Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis Evasion Oncogenes->Apoptosis Metastasis Metastasis Oncogenes->Metastasis Tumor_Suppressors->Proliferation Tumor_Suppressors->Apoptosis Genomic_Instability Genomic Instability Tumor_Suppressors->Genomic_Instability Zavondemstat This compound Zavondemstat->KDM4 Inhibits TR_FRET_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Serial Dilution of This compound D Add this compound Dilutions to Plate B Prepare Enzyme/Substrate/ Cofactor Master Mix C Dispense Master Mix into 384-well Plate C->D E Incubate at Room Temp (e.g., 60 min) D->E F Add Detection Reagents (Eu-Ab & SA-Acceptor) E->F G Incubate at Room Temp (e.g., 30-60 min) F->G H Read Plate on TR-FRET Reader G->H I Calculate TR-FRET Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

A Meta-Analysis of Preclinical and Clinical Data for (S)-Zavondemstat in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Zavondemstat (also known as bomedemstat (B606314) or IMG-7289) is an orally administered, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme in hematopoietic differentiation. This guide provides a comprehensive meta-analysis of available preclinical and clinical data for this compound, comparing its performance with other therapeutic alternatives for myeloproliferative neoplasms (MPNs), specifically myelofibrosis (MF) and essential thrombocythemia (ET). This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound targets and irreversibly inhibits LSD1, an enzyme crucial for the maturation of hematopoietic progenitor cells.[1] LSD1 is overexpressed in MPNs and contributes to the abnormal proliferation of hematopoietic stem cells.[2] By inhibiting LSD1, this compound promotes the differentiation of megakaryocytes, the cells responsible for producing platelets, thereby reducing platelet counts in patients with ET.[1][3] In MF, the inhibition of LSD1 is thought to reduce the burden of malignant stem cells, decrease inflammatory cytokines, and potentially ameliorate bone marrow fibrosis.[3]

Signaling Pathway

The following diagram illustrates the role of LSD1 in normal and malignant hematopoiesis and the mechanism of action of this compound.

cluster_0 Hematopoietic Stem Cell (HSC) cluster_1 Megakaryocyte Progenitor cluster_2 Mature Megakaryocyte cluster_3 Platelet Production HSC HSC MK_Prog Megakaryocyte Progenitor HSC->MK_Prog Differentiation MK Mature Megakaryocyte MK_Prog->MK Maturation Platelets Platelets MK->Platelets Proplatelet Formation LSD1 LSD1 LSD1->MK_Prog Promotes Maturation Arrest (in MPN) GFI1B GFI1B LSD1->GFI1B GFI1B->MK_Prog Represses genes for myeloid differentiation Zavondemstat This compound Zavondemstat->LSD1 Inhibits

Figure 1: Simplified signaling pathway of LSD1 in megakaryocyte differentiation and the inhibitory action of this compound.

Preclinical Data Summary

Preclinical studies in mouse models of MPNs have demonstrated that this compound effectively reduces elevated peripheral blood cell counts, spleen size, and inflammatory cytokines. Furthermore, it has been shown to decrease mutant allele frequencies and improve bone marrow fibrosis, leading to improved survival in these models.[4][5]

Clinical Data Summary

This compound has been evaluated in Phase 2 clinical trials for patients with myelofibrosis (NCT03136185) and essential thrombocythemia (NCT04254978) who are resistant or intolerant to standard therapies.

This compound in Myelofibrosis (MF)

The open-label Phase 2 study (NCT03136185) enrolled patients with intermediate- or high-risk MF who had an inadequate response to or were intolerant of JAK inhibitors.[2][3][6][7][8][9]

Table 1: Efficacy of this compound in Myelofibrosis (Phase 2, NCT03136185)

Endpoint Result Citation(s)
Spleen Volume Reduction (SVR) ≥35% at 24 weeks Achieved in a subset of patients [9]
Symptom Improvement (≥50% reduction in Total Symptom Score - TSS) at 24 weeks 26% of evaluable patients [9]
Anemia Improvement (transfusion independence or hemoglobin increase) Observed in some patients [3]
Reduction in Mutant Allele Frequency (MAF) 42% of patients showed a reduction in one or more alleles [10]

| Bone Marrow Fibrosis Improvement | Improvement by ≥1 grade observed in a proportion of patients |[10] |

Table 2: Safety Profile of this compound in Myelofibrosis (Phase 2, NCT03136185)

Adverse Event (AE) Frequency Citation(s)
Most Common AEs Diarrhea, dysgeusia (taste alteration), fatigue [10]
Grade 3/4 AEs Thrombocytopenia (on-target effect) [10]

| Treatment Discontinuation due to AEs | Occurred in a minority of patients |[9] |

This compound in Essential Thrombocythemia (ET)

The open-label Phase 2b study (NCT04254978) evaluated this compound in patients with ET who were resistant or intolerant to at least one standard therapy.[4][11][12][13][14]

Table 3: Efficacy of this compound in Essential Thrombocythemia (Phase 2b, NCT04254978)

Endpoint Result Citation(s)
Platelet Count Response (≤400 x 10⁹/L without thromboembolic events) 91% of patients treated for ≥12 weeks achieved a platelet count of ≤400x10⁹/L [4]
Durable Platelet Response (≤400 x 10⁹/L for ≥12 weeks) 83% of patients treated for >24 weeks [4]
Symptom Improvement (reduction in MPN-SAF TSS) Observed in a majority of patients [4]

| Reduction in Driver Mutation Allele Frequency (VAF) | 85% of evaluable patients at Week 24 |[14] |

Table 4: Safety Profile of this compound in Essential Thrombocythemia (Phase 2b, NCT04254978)

Adverse Event (AE) Frequency Citation(s)
Most Common AEs Dysgeusia, fatigue, diarrhea, constipation [14]
Thrombotic Events Occurred in a small number of patients [14]

| Treatment Discontinuation due to AEs | 11 patients (out of a larger cohort) |[14] |

Comparison with Other Therapies

Myelofibrosis

The current standard of care for intermediate- to high-risk MF is the JAK inhibitor ruxolitinib (B1666119) .

Table 5: Comparison of this compound and Ruxolitinib in Myelofibrosis

Feature This compound (Bomedemstat) Ruxolitinib
Mechanism of Action LSD1 inhibitor JAK1/JAK2 inhibitor
Spleen Volume Reduction (SVR) ≥35% Observed in a subset of patients in a Phase 2 trial[9] ~42% at 24 weeks (COMFORT-I)[15]; 28% at 48 weeks (COMFORT-II)[16]
Symptom Improvement (TSS ≥50% reduction) 26% at 24 weeks[9] 45.9% at 24 weeks (COMFORT-I)[15]
Key Adverse Events Thrombocytopenia, dysgeusia, diarrhea[10] Anemia, thrombocytopenia, bruising[16][17]

| Clinical Trial Phase (for MF) | Phase 2[2][3][6][7][8][9] | Approved |

Essential Thrombocythemia

Standard therapies for high-risk ET include hydroxyurea , anagrelide (B1667380) , and interferon alfa .

Table 6: Comparison of this compound with Standard Therapies for Essential Thrombocythemia

Feature This compound (Bomedemstat) Hydroxyurea Anagrelide Interferon Alfa
Mechanism of Action LSD1 inhibitor Ribonucleotide reductase inhibitor Inhibits megakaryocyte maturation Immunomodulatory and anti-proliferative
Platelet Count Reduction High response rates (91% achieving ≤400 x 10⁹/L)[4] Effective in most patients Effective, with ~83% achieving <600 x 10⁹/L[18] High overall response rates (~81%)[12]
Key Adverse Events Dysgeusia, fatigue, diarrhea[14] Myelosuppression, mucocutaneous ulcers Palpitations, headache, fluid retention[19] Flu-like symptoms, fatigue, depression

| Clinical Trial Phase (for ET) | Phase 2[4][11][12][13][14] | Approved | Approved | Approved (pegylated forms) |

Other LSD1 Inhibitors

Several other LSD1 inhibitors are in clinical development, primarily for acute myeloid leukemia (AML) and other cancers. Direct comparative data in MF and ET are limited.

  • Iadademstat (ORY-1001): Has shown activity in AML and is being investigated in a Phase II study for myeloproliferative neoplasms.[2][20][21][22]

  • GSK2879552: Development was discontinued. Phase I trials were conducted in AML and MDS.[20][23][24]

  • INCB059872: In Phase I/II development for advanced malignancies, including MF.[20]

Experimental Protocols

Preclinical Studies (General Methodology)
  • Enzyme Inhibition Assays: Biochemical assays were used to determine the inhibitory activity of this compound against LSD1 and its selectivity over other monoamine oxidases.

  • Cell-Based Assays: Cancer cell lines and primary patient samples were treated with this compound to assess its effects on cell proliferation, differentiation, and apoptosis.

  • Animal Models: Mouse models of myeloproliferative neoplasms were utilized to evaluate the in vivo efficacy and safety of this compound. Key parameters measured included peripheral blood counts, spleen size, bone marrow fibrosis, and survival.

Clinical Trial Design (General Overview)
  • Myelofibrosis (NCT03136185): An open-label, Phase 2 study in patients with intermediate- or high-risk MF who were intolerant or resistant to JAK inhibitors. The primary endpoints were safety and efficacy, assessed by spleen volume reduction and symptom score improvement.[2][3][6][7][8][9]

  • Essential Thrombocythemia (NCT04254978): An open-label, Phase 2b study in patients with ET who were resistant or intolerant to at least one standard therapy. The primary endpoints were safety and response rate, defined by platelet count reduction without thromboembolic events.[4][11][12][13][14]

Experimental Workflow

The following diagram outlines the general workflow for the clinical evaluation of this compound.

cluster_0 Patient Screening cluster_1 Treatment cluster_2 Monitoring & Assessment cluster_3 Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Treatment Oral Administration of This compound Screening->Treatment Monitoring Safety Monitoring (AEs, Labs) Treatment->Monitoring Efficacy Efficacy Assessment (Platelets, Spleen, Symptoms) Monitoring->Efficacy Analysis Data Analysis and Reporting Efficacy->Analysis

Figure 2: General workflow for the clinical trials of this compound.

Conclusion

This compound has demonstrated promising clinical activity and a manageable safety profile in patients with advanced myelofibrosis and essential thrombocythemia who have failed prior therapies. Its novel mechanism of action as an LSD1 inhibitor offers a new therapeutic avenue for these challenging hematological malignancies. Further investigation in larger, controlled trials is warranted to fully establish its role in the treatment landscape of myeloproliferative neoplasms.

References

Safety Operating Guide

Navigating the Disposal of (S)-Zavondemstat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. For novel molecules such as (S)-Zavondemstat, where comprehensive disposal guidelines may not be readily available, a cautious and systematic approach is paramount. This guide provides essential, step-by-step procedural information to ensure the safe handling and disposal of this compound, empowering researchers to manage this process with confidence and compliance.

Immediate Safety and Handling Protocols

Given the investigational nature of this compound, it should be handled as a potentially hazardous substance. All interactions with this compound must occur within a designated controlled area, such as a chemical fume hood. Personnel are required to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective garments.

In the event of a spill, the area should be immediately evacuated and ventilated. Spill control procedures for potent compounds, including the use of absorbent materials and appropriate decontamination solutions, should be followed as outlined in your institution's chemical hygiene plan.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following procedure outlines a general framework for the safe disposal of this and other investigational compounds.

  • Consult Institutional Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office. They are the definitive resource for hazardous waste management and can provide specific guidance tailored to your location and facilities.

  • Waste Characterization: Characterize the this compound waste. This includes identifying its physical state (solid, liquid, or semi-solid) and whether it is mixed with other solvents or materials.

  • Segregation: this compound waste must be segregated from other laboratory waste streams, including non-hazardous trash, sharps, and biological waste.

  • Containment and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste accumulation.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Accumulation and Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure that it is stored away from incompatible materials.

  • Arrange for Professional Disposal: Coordinate with your EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Hazardous Waste Characterization

To assist in the preliminary assessment of this compound for disposal purposes, the following table summarizes the primary characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases and oxidizers.Flammable solvents (e.g., acetone, ethanol), certain solids.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Reactivity Substances that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source.Unstable chemicals, water-reactive metals (e.g., sodium).
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined through the Toxicity Characteristic Leaching Procedure (TCLP).Heavy metals (e.g., lead, mercury), certain organic compounds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of an investigational compound like this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office start->consult_ehs characterize Characterize Waste (Solid, Liquid, etc.) consult_ehs->characterize segregate Segregate from Other Waste Streams characterize->segregate contain Contain in Labeled, Compatible Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institutional experts when handling and disposing of investigational chemical compounds.

Essential Safety and Logistical Information for Handling (S)-Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of (S)-Zavondemstat, a histone lysine (B10760008) demethylase 4D (KDM4D) inhibitor with antineoplastic activity. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on available safety information.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.To prevent inhalation of dust or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is mandatory to minimize exposure risk and ensure the stability of the compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale dust or aerosols.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1][2][3]

    • The recommended storage temperature for the powder form is 4°C, protected from light and stored under nitrogen.[1]

    • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization :

    • Unused this compound and any grossly contaminated materials (e.g., spills) should be considered hazardous chemical waste.

  • Disposal Procedure :

    • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or waterways.

    • Use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare well-ventilated workspace (Fume Hood) prep1->prep2 handle1 Weigh and prepare this compound solution prep2->handle1 handle2 Perform experiment handle1->handle2 storage1 Store remaining compound at recommended conditions handle2->storage1 dispose1 Segregate waste (solid & liquid) handle2->dispose1 dispose2 Label hazardous waste containers dispose1->dispose2 dispose3 Arrange for professional waste disposal dispose2->dispose3

Caption: Workflow for safe handling and disposal of this compound.

This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.

References

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